Igf2BP1-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C42H52FN3O10 |
|---|---|
Molecular Weight |
777.9 g/mol |
IUPAC Name |
[(2S,8S,9R,10R,13R,14S,16R,17R)-17-[(E,2R)-6-acetyloxy-2-hydroxy-6-methyl-3-oxohept-4-en-2-yl]-16-hydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-2-yl] 2-[4-(4-fluorophenyl)-5-oxo-1,2,4-triazol-1-yl]acetate |
InChI |
InChI=1S/C42H52FN3O10/c1-23(47)56-37(2,3)17-16-31(49)42(9,54)34-28(48)19-39(6)30-15-14-26-27(41(30,8)32(50)20-40(34,39)7)18-29(35(52)38(26,4)5)55-33(51)21-46-36(53)45(22-44-46)25-12-10-24(43)11-13-25/h10-14,16-17,22,27-30,34,48,54H,15,18-21H2,1-9H3/b17-16+/t27-,28-,29+,30+,34+,39+,40-,41+,42+/m1/s1 |
InChI Key |
TYPLITLLZBGXGF-UAXPXNTJSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Development of Potent and Selective IGF2BP1 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) has emerged as a critical post-transcriptional regulator of oncogenic gene expression, making it a compelling target for cancer therapy. Its overexpression in numerous cancers correlates with poor prognosis and resistance to conventional treatments. This technical guide provides an in-depth overview of the discovery and development of a promising class of small-molecule inhibitors of IGF2BP1, originating from the lead compound 7773 and culminating in the optimized, potent, and selective inhibitor, AVJ16 . We will detail the experimental methodologies, present key quantitative data, and visualize the underlying biological pathways and developmental workflows. A distinct IGF2BP1 inhibitor, Igf2BP1-IN-1 , a derivative of Cucurbitacin B, is also discussed.
Introduction to IGF2BP1 as a Therapeutic Target
IGF2BP1 is an RNA-binding protein that recognizes and binds to specific mRNA transcripts, thereby controlling their stability, localization, and translation.[1] Key targets of IGF2BP1 include the mRNAs of potent oncogenes such as KRAS and c-MYC.[2][3] By stabilizing these transcripts, IGF2BP1 promotes uncontrolled cell proliferation, migration, and survival.[1] The expression of IGF2BP1 is typically high during embryonic development and significantly downregulated in most adult tissues. However, its re-expression in cancer cells presents a therapeutic window for selective intervention with minimal on-target toxicity in healthy tissues.[4]
Discovery of the Lead Compound: 7773
The initial breakthrough in the discovery of a small-molecule inhibitor of IGF2BP1 came from a high-throughput screening (HTS) campaign.
High-Throughput Screening
A fluorescence polarization (FP)-based assay was developed to screen a library of over 27,000 small molecules for their ability to disrupt the interaction between IGF2BP1 and a fluorescently labeled RNA fragment of its target, Kras.[2] The most promising candidate from this screen was designated as compound 7773 .[2]
Experimental Protocol: Fluorescence Polarization (FP) Assay
The FP-based HTS was performed in a 1536-well format. The fundamental principle of this assay is that a small, fluorescently labeled RNA molecule tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger protein like IGF2BP1, the tumbling rate of the complex slows down, leading to an increase in fluorescence polarization. A successful inhibitor will displace the labeled RNA from the protein, causing a decrease in polarization.
-
Reagents:
-
Recombinant human IGF2BP1 protein.
-
A 5'-fluorescein-labeled RNA probe corresponding to a specific binding site within the Kras mRNA.
-
Assay buffer: Specific composition tailored for protein stability and binding, typically containing HEPES, salts (e.g., KCl, MgCl2), and a non-ionic detergent (e.g., Tween-20) to prevent non-specific binding.
-
Small molecule compound library.
-
-
Procedure:
-
Dispense a solution of the fluorescently labeled Kras RNA probe and recombinant IGF2BP1 protein into the wells of a microplate.
-
Add the small molecule compounds from the library to the wells.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.
-
Compounds that cause a significant decrease in fluorescence polarization are identified as potential inhibitors.
-
Lead Optimization: The Emergence of AVJ16
Following the identification of 7773 , a structure-activity relationship (SAR) study was initiated to improve its potency and selectivity. This involved the synthesis and evaluation of 27 structural analogs of 7773 .[5] This effort led to the development of AVJ16 , a derivative that demonstrated significantly enhanced inhibitory activity.[5]
Chemical Structures
| Compound 7773 | Compound AVJ16 |
| (4-((1H-tetrazol-1-yl)methyl)phenyl)(3-(benzo[d][5][6]dioxol-5-ylamino)piperidin-1-yl)methanone | (4-(Benzo[d][5][6]dioxol-5-yl)piperazin-1-yl)(4-((3-(hydroxymethyl)-1H-indol-1-yl)methyl)phenyl)methanone[4] |
Quantitative Assessment of Inhibitor Potency and Binding
The potency and binding affinity of the lead compound and its optimized analog were quantified using a variety of in vitro and cell-based assays.
Data Presentation
| Compound | Assay | Target(s) | IC50 | Kd | Reference(s) |
| 7773 | Fluorescence Polarization | IGF2BP1 - Kras RNA | 30.45 µM | [2] | |
| Microscale Thermophoresis | IGF2BP1 | 17 µM | [5] | ||
| Microscale Thermophoresis | IGF2BP1 (RRM12 di-domain) | 1.5 µM | [2] | ||
| Microscale Thermophoresis | IGF2BP1 (KH34 di-domain) | 7.2 µM | [2] | ||
| Wound Healing Assay | H1299 cells | 10 µM | [5] | ||
| AVJ16 | Wound Healing Assay | H1299 cells | 0.7 µM | [4][5] | |
| Microscale Thermophoresis | IGF2BP1 | 1.4 µM | [4][5][6] | ||
| This compound | IGF2BP1 | 2.88 nM | |||
| Cell Proliferation | A549 cells | 9 nM | |||
| Cell Proliferation | HCT116 cells | 34 nM |
Experimental Protocol: Microscale Thermophoresis (MST)
MST is a powerful technique for quantifying biomolecular interactions in solution. It measures the directed movement of molecules along a microscopic temperature gradient, which is influenced by changes in size, charge, and hydration shell upon binding.
-
Reagents:
-
Fluorescently labeled IGF2BP1 protein (e.g., using an amine-reactive dye).
-
Unlabeled inhibitor compound (7773 or AVJ16 ).
-
Assay buffer (similar to the FP assay buffer, with the addition of a detergent like Tween-20 to prevent sticking to capillaries).
-
-
Procedure:
-
Prepare a serial dilution of the inhibitor compound.
-
Mix each concentration of the inhibitor with a constant concentration of the fluorescently labeled IGF2BP1 protein.
-
Load the samples into glass capillaries.
-
Place the capillaries in the MST instrument.
-
An infrared laser creates a microscopic temperature gradient within the capillary, and the movement of the fluorescently labeled protein is monitored.
-
The change in thermophoresis is plotted against the inhibitor concentration, and the dissociation constant (Kd) is determined by fitting the data to a binding curve.
-
Mechanism of Action and Downstream Effects
Both 7773 and AVJ16 function by directly binding to IGF2BP1 and inhibiting its interaction with target mRNAs.[2][7] This interaction primarily occurs at a hydrophobic surface at the boundary of the KH3 and KH4 domains of IGF2BP1.[2][7] By disrupting the IGF2BP1-mRNA complex, these inhibitors lead to the destabilization and subsequent degradation of oncogenic transcripts.
Signaling Pathway
The inhibition of IGF2BP1 by these small molecules has a cascading effect on downstream signaling pathways that are crucial for cancer cell survival and proliferation. The primary consequence is the downregulation of key oncoproteins.
References
- 1. IGF2BP1, a Conserved Regulator of RNA Turnover in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitor of Igf2bp1 represses Kras and a pro-oncogenic phenotype in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Control of c-myc mRNA stability by IGF2BP1-associated cytoplasmic RNPs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AVJ16 | IGF2BP1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorxiv.org [biorxiv.org]
An In-depth Technical Guide on the Mechanism of Action of Small Molecule Inhibitors Targeting IGF2BP1
Disclaimer: As of this writing, "Igf2BP1-IN-1" does not appear to be a publicly documented small molecule inhibitor. Therefore, this guide will focus on the mechanism of action of known inhibitors of the Insulin-like Growth Factor 2 mRNA Binding Protein 1 (IGF2BP1), such as BTYNB and AVJ16, to provide a comprehensive understanding for researchers, scientists, and drug development professionals.
Introduction: IGF2BP1 as a Therapeutic Target
Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) is an oncofetal RNA-binding protein that is highly expressed during embryonic development and re-expressed in a multitude of cancers, while being largely absent in healthy adult tissues.[1][2] Its overexpression is frequently correlated with poor prognosis and reduced survival in various cancers, including melanoma, ovarian, breast, colon, and lung cancer.[3][4] IGF2BP1 functions by binding to and stabilizing specific messenger RNAs (mRNAs), particularly those encoding oncoproteins and cell cycle regulators.[3][4] This post-transcriptional regulation enhances the expression of key cancer-driving proteins, making IGF2BP1 an attractive therapeutic target.[3] Small molecule inhibitors that disrupt the function of IGF2BP1 represent a promising strategy for cancer therapy.[5] This guide details the mechanism of action of such inhibitors, using publicly available data on compounds like BTYNB and AVJ16.
The Core Mechanism of IGF2BP1
IGF2BP1's primary role is to control the fate of its target mRNAs. It binds to specific sequences within these transcripts, often in the 3' untranslated region (3' UTR) or coding regions, and protects them from degradation.[6] This stabilization leads to increased protein translation of key oncogenes.
Key functions of IGF2BP1 include:
-
mRNA Stabilization: IGF2BP1 shields target mRNAs from endonucleolytic attack and miRNA-mediated degradation, thereby increasing their half-life.[6]
-
Enhanced Translation: By stabilizing its target transcripts, IGF2BP1 promotes the synthesis of oncoproteins that drive tumor progression.[3][4]
-
Regulation of Oncogenic Pathways: IGF2BP1 influences several pro-oncogenic signaling pathways, including those driven by c-Myc, KRAS, and YAP1, as well as the Wnt and PI3K-Akt pathways.[3][7][8][9]
Mechanism of Action of IGF2BP1 Small Molecule Inhibitors
The fundamental mechanism of action for IGF2BP1 inhibitors is the disruption of the protein-RNA interaction. By preventing IGF2BP1 from binding to its target mRNAs, these small molecules trigger the degradation of these transcripts, leading to a downstream reduction in oncoprotein levels and suppression of the malignant phenotype.
BTYNB
BTYNB (2-[(5-bromo-2-thienyl) methylene]amino benzamide) was identified as a potent and selective inhibitor of IGF2BP1's binding to c-Myc mRNA.[3][4][10] Its mechanism involves:
-
Inhibition of RNA Binding: BTYNB directly interferes with the ability of IGF2BP1 to bind to the coding region stability determinant of c-Myc mRNA.[4][6]
-
Destabilization of Target mRNAs: By blocking the protective binding of IGF2BP1, BTYNB leads to the destabilization and subsequent degradation of target transcripts like c-Myc and β-TrCP1.[3][4]
-
Downregulation of Oncoproteins: The reduction in mRNA levels results in decreased synthesis of c-Myc protein and reduced activity of downstream pathways like NF-κB.[3][4]
-
Cellular Effects: BTYNB has been shown to potently inhibit the proliferation of cancer cells that express IGF2BP1, block anchorage-independent growth, and induce differentiation in leukemic cells.[3][4][10]
'7773' and AVJ16
A high-throughput screen identified a compound, termed '7773', that inhibits IGF2BP1 binding to Kras RNA.[11] Further optimization of this lead compound resulted in AVJ16, a more potent derivative.[5][12]
-
Direct Binding to IGF2BP1: AVJ16 directly binds to a hydrophobic region at the interface of the KH3 and KH4 domains of IGF2BP1.[5][12] This interaction is crucial for the protein's ability to recognize and bind target RNAs.
-
Disruption of Protein-RNA Interaction: By occupying this key binding pocket, AVJ16 prevents IGF2BP1 from associating with its target mRNAs, such as Kras.[12]
-
Target mRNA Degradation: Consequently, AVJ16 treatment leads to the downregulation of IGF2BP1 target RNAs.[12] For instance, Kras mRNA levels were reduced by approximately 50% after 48 hours of treatment.[12]
-
Selective Cellular Activity: AVJ16's effects, including inhibition of cell proliferation, colony formation, invasion, and induction of apoptosis, are specific to cancer cells expressing IGF2BP1, with no significant toxicity observed in cells lacking the protein.[1][8][12]
Quantitative Data Presentation
The following table summarizes the available quantitative data for known IGF2BP1 inhibitors.
| Compound | Assay Type | Target/Probe | Value | Reference(s) |
| AVJ16 | MicroScale Thermophoresis (MST) | IGF2BP1 Protein | Kd = 1.4 µM | [12][13] |
| Wound Healing Assay (H1299 cells) | Cellular Migration | IC50 = 0.7 µM | [12] | |
| '7773' | Fluorescence Polarization (FP) | Igf2bp1-Kras RNA binding | IC50 ≈ 30 µM | [11] |
| MicroScale Thermophoresis (MST) | Igf2bp1 Protein | Kd = 17 µM | [11] | |
| BTYNB | Fluorescence Anisotropy | IMP1-c-Myc mRNA binding | IC50 = 5 µM | [6] |
| Cell Viability (HL60 cells) | Cellular Proliferation | IC50 = 21.56 µM | [10] | |
| Cell Viability (K562 cells) | Cellular Proliferation | IC50 = 6.76 µM | [10] | |
| Cell Proliferation (SK-N-AS cells) | Cellular Proliferation | Effective Conc. = 10 µM | [14][15] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of IGF2BP1 inhibitors.
Protocol: Fluorescence Polarization (FP) Binding Assay
This protocol describes a competitive binding assay to measure the ability of a test compound to inhibit the interaction between IGF2BP1 and a fluorescently labeled target RNA.
Objective: To determine the IC50 value of an inhibitor for the IGF2BP1-RNA interaction.
Materials:
-
Purified recombinant IGF2BP1 protein.
-
Fluorescently labeled RNA probe (e.g., fluorescein-labeled c-Myc or Kras RNA fragment).[3][11]
-
Assay Buffer (e.g., HEPES-based buffer with appropriate salt and detergent concentrations).
-
Test compounds (inhibitors) serially diluted in DMSO.
-
Black, non-binding 384-well microplates.[16]
-
Microplate reader capable of measuring fluorescence polarization.[16]
Methodology:
-
Reagent Preparation:
-
Prepare a 2X solution of IGF2BP1 protein in assay buffer at a concentration determined by prior titration (typically in the low nanomolar range, close to the Kd of the protein-RNA interaction).
-
Prepare a 2X solution of the fluorescent RNA probe in assay buffer. The concentration should be low (e.g., 1-5 nM) to ensure a good signal window.[17]
-
Perform a serial dilution of the test compound in DMSO, followed by a further dilution in assay buffer to create a range of concentrations for the dose-response curve.
-
-
Assay Setup (in a 384-well plate):
-
Total Binding Wells: Add assay buffer, 2X IGF2BP1 solution, and 2X RNA probe.
-
Free Probe Wells (Negative Control): Add assay buffer, 2X RNA probe, and buffer instead of protein.
-
Test Compound Wells: Add serially diluted test compound, 2X IGF2BP1 solution, and 2X RNA probe.
-
The final volume in each well should be consistent (e.g., 20-40 µL).[16]
-
-
Incubation:
-
Cover the plate and incubate at room temperature for a set period (e.g., 30 minutes to 1 hour) to allow the binding reaction to reach equilibrium.[16]
-
-
Measurement:
-
Measure the fluorescence polarization (in millipolarization units, mP) of each well using the microplate reader. Use excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 535 nm emission for fluorescein).[16]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol: mRNA Stability Assay
This protocol outlines the use of a transcription inhibitor, Actinomycin D, to measure the effect of an IGF2BP1 inhibitor on the stability of a target mRNA.[18][19]
Objective: To determine the half-life of a target mRNA in the presence and absence of an IGF2BP1 inhibitor.
Materials:
-
Cancer cell line known to express IGF2BP1 (e.g., SK-MEL2, H1299).
-
Complete cell culture medium.
-
IGF2BP1 inhibitor (e.g., BTYNB or AVJ16) and DMSO (vehicle control).
-
Actinomycin D stock solution (e.g., 1-5 mg/mL in DMSO).[18]
-
TRI Reagent or other RNA lysis buffer.
-
RNA extraction kit.
-
Reverse transcription reagents.
-
qPCR master mix and primers specific for the target mRNA (e.g., MYC, KRAS) and a stable housekeeping gene (e.g., GAPDH, RPS18).[14]
Methodology:
-
Cell Treatment:
-
Plate cells and allow them to adhere and grow to approximately 70-80% confluency.
-
Treat one set of plates with the IGF2BP1 inhibitor at a desired concentration (e.g., 10 µM BTYNB) and another set with an equivalent volume of DMSO (vehicle control).[6] Incubate for a period sufficient to observe effects on mRNA levels (e.g., 24-72 hours).[6]
-
-
Transcription Inhibition:
-
Time-Course Sample Collection:
-
Harvest cells at multiple time points after the addition of Actinomycin D (e.g., 0, 1, 2, 4, 6, 8 hours).[18]
-
At each time point, wash the cells with PBS and lyse them directly in the plate using TRI Reagent. Store lysates at -80°C until RNA extraction.
-
-
RNA Analysis:
-
Extract total RNA from all samples.
-
Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) for each sample.[18]
-
Perform quantitative PCR (qPCR) to determine the relative abundance of the target mRNA and the housekeeping gene at each time point.
-
-
Data Analysis:
-
Normalize the target mRNA levels to the housekeeping gene for each time point.
-
For both control and inhibitor-treated conditions, plot the percentage of remaining mRNA (relative to T0) against time on a semi-logarithmic scale.
-
Calculate the mRNA half-life (t1/2) by determining the time it takes for the mRNA level to decrease by 50%. A shorter half-life in the inhibitor-treated cells compared to the control indicates that the inhibitor destabilizes the target mRNA.
-
Mandatory Visualizations
The following diagrams illustrate key aspects of the this compound mechanism of action.
Caption: IGF2BP1 Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Inhibitor Discovery.
Caption: Inhibitor's Effect on mRNA Stability.
References
- 1. afhu.org [afhu.org]
- 2. New drug candidate blocks lung cancer growth without harming healthy cells | EurekAlert! [eurekalert.org]
- 3. experts.illinois.edu [experts.illinois.edu]
- 4. A Novel IMP1 Inhibitor, BTYNB, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a specific and potent IGF2BP1 inhibitor: A promising therapeutic agent for IGF2BP1-expressing cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel IMP1 Inhibitor, BTYNB, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AVJ16 inhibits lung carcinoma by targeting IGF2BP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.psu.edu [pure.psu.edu]
- 9. The IGF2BP1 oncogene is a druggable m6A-dependent enhancer of YAP1-driven gene expression in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BTYNB, an inhibitor of RNA binding protein IGF2BP1 reduces proliferation and induces differentiation of leukemic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small molecule inhibitor of Igf2bp1 represses Kras and a pro-oncogenic phenotype in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Inhibition of the mRNA-Binding Protein IGF2BP1 Suppresses Proliferation and Sensitizes Neuroblastoma Cells to Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Inhibition of the mRNA-Binding Protein IGF2BP1 Suppresses Proliferation and Sensitizes Neuroblastoma Cells to Chemotherapeutic Agents [frontiersin.org]
- 16. rsc.org [rsc.org]
- 17. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. research.monash.edu [research.monash.edu]
- 20. Measurement of mRNA Decay in Mouse Embryonic Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Igf2BP1-IN-1: A Technical Guide to its Role in Inhibiting Igf2BP1 Function
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Igf2BP1-IN-1, a potent and selective small molecule inhibitor of the Insulin-like growth factor 2 mRNA-binding protein 1 (Igf2BP1). Igf2BP1 is an oncofetal RNA-binding protein implicated in the progression of numerous cancers, making it a compelling target for therapeutic intervention. This document details the mechanism of action of this compound, its binding affinity, and its effects on cancer cell proliferation, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to Igf2BP1 and its Role in Cancer
Insulin-like growth factor 2 mRNA-binding protein 1 (Igf2BP1) is a key post-transcriptional regulator of gene expression. It functions by binding to specific messenger RNA (mRNA) transcripts, thereby controlling their stability, localization, and translation. In normal development, Igf2BP1 plays a crucial role in embryogenesis. However, its re-expression in adult tissues is strongly associated with various malignancies, including non-small cell lung cancer, colorectal cancer, and melanoma.
Igf2BP1 exerts its oncogenic functions by stabilizing the mRNAs of numerous pro-cancerous genes, such as MYC, KRAS, and BCL2. This leads to the overexpression of their corresponding proteins, which in turn drives key cancer hallmarks, including uncontrolled cell proliferation, evasion of apoptosis, increased cell migration and invasion, and resistance to chemotherapy. Given its central role in promoting tumor progression, the development of small molecule inhibitors that can disrupt the function of Igf2BP1 represents a promising therapeutic strategy.
This compound: A Potent Inhibitor of Igf2BP1
This compound, also known as Compound A11, is a novel small molecule inhibitor designed to specifically target and inhibit the function of Igf2BP1. It is a derivative of Cucurbitacin B, a natural product with known anticancer properties. Through chemical modifications, this compound has been optimized for increased potency against Igf2BP1 and reduced cytotoxicity in normal cells, offering a wider therapeutic window.
Quantitative Data on the Inhibitory Activity of this compound
The inhibitory effects of this compound have been quantified through various biochemical and cell-based assays. The key parameters are summarized in the table below.
| Parameter | Value | Cell Line/System | Description |
| Binding Affinity (Kd) | 2.88 nM | Recombinant Igf2BP1 protein | Dissociation constant, indicating the strength of binding between this compound and the Igf2BP1 protein. A lower value signifies a stronger interaction.[1] |
| IC50 (A549) | 9 nM | Human non-small cell lung cancer | The half-maximal inhibitory concentration, representing the concentration of this compound required to inhibit the proliferation of A549 cells by 50%.[1] |
| IC50 (HCT116) | 34 nM | Human colorectal carcinoma | The half-maximal inhibitory concentration, representing the concentration of this compound required to inhibit the proliferation of HCT116 cells by 50%.[1] |
Mechanism of Action of this compound
This compound exerts its anticancer effects by directly binding to the Igf2BP1 protein, thereby disrupting its ability to bind to its target mRNA molecules. This leads to the destabilization and subsequent degradation of these oncogenic transcripts, resulting in decreased levels of their corresponding proteins. The downstream consequences of this inhibition include the induction of apoptosis and the suppression of cancer cell proliferation.
Signaling Pathways Modulated by this compound
The inhibition of Igf2BP1 by this compound has a cascading effect on several critical signaling pathways that are frequently dysregulated in cancer. By reducing the levels of key proteins in these pathways, this compound can effectively halt tumor progression.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the inhibitory function of this compound.
Determination of Binding Affinity (Kd) by Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.
Objective: To determine the dissociation constant (Kd) of this compound to the Igf2BP1 protein.
Materials:
-
Recombinant human Igf2BP1 protein
-
This compound
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl, pH 2.5)
Procedure:
-
Sensor Chip Preparation: Equilibrate the CM5 sensor chip with running buffer.
-
Ligand Immobilization:
-
Activate the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the recombinant Igf2BP1 protein (ligand) diluted in an appropriate coupling buffer (e.g., 10 mM sodium acetate, pH 4.5) to the desired immobilization level.
-
Deactivate the remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
-
Analyte Binding:
-
Prepare a series of dilutions of this compound (analyte) in running buffer.
-
Inject the different concentrations of this compound over the sensor surface, followed by a dissociation phase with running buffer.
-
A blank injection of running buffer should be used for double referencing.
-
-
Surface Regeneration: After each binding cycle, regenerate the sensor surface by injecting the regeneration solution to remove the bound analyte.
-
Data Analysis:
-
The binding sensorgrams are corrected for non-specific binding by subtracting the reference flow cell data.
-
The association (ka) and dissociation (kd) rate constants are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The dissociation constant (Kd) is calculated as the ratio of kd/ka.
-
Determination of Cellular Proliferation Inhibition (IC50) by MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Materials:
-
A549 and HCT116 cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
This compound is a highly potent and selective inhibitor of Igf2BP1, demonstrating significant promise as a therapeutic agent for cancers that are dependent on the oncogenic functions of this RNA-binding protein. Its ability to directly bind to Igf2BP1 and disrupt its interaction with oncogenic mRNAs leads to the suppression of cancer cell proliferation and the induction of apoptosis. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other potential Igf2BP1 inhibitors. The continued exploration of this class of compounds is a valuable endeavor in the development of novel cancer therapies.
References
The Binding Affinity of Igf2BP1-IN-1 to the Igf2BP1 Protein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of the small molecule inhibitor, Igf2BP1-IN-1 (also known as compound 7773), and its more potent derivative, AVJ16, to the Insulin-like growth factor 2 mRNA-binding protein 1 (Igf2BP1). Igf2BP1 is a critical regulator of mRNA stability and translation, and its overexpression is associated with poor prognosis in various cancers, making it an attractive therapeutic target. This document summarizes key quantitative binding data, details the experimental protocols used for these measurements, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Binding Affinity Data
The interaction between this compound and its derivatives with the Igf2BP1 protein has been characterized using various biophysical and cell-based assays. The following table summarizes the key quantitative data for these interactions.
| Compound | Parameter | Value | Assay Method | Target | Source |
| This compound (7773) | IC50 | 30.45 µM | Fluorescence Polarization (FP) | Igf2BP1 binding to Kras 6 RNA | [1][2] |
| IC50 | 10 µM | Wound Healing Assay (H1299 cells) | Cellular activity of Igf2BP1 | [3] | |
| Kd | ~17 µM | MicroScale Thermophoresis (MST) | Direct binding to Igf2BP1 | [3] | |
| AVJ16 (derivative of 7773) | Kd | ~1.4 µM | MicroScale Thermophoresis (MST) | Direct binding to Igf2BP1 | [3] |
| IC50 | 0.7 µM | Wound Healing Assay (H1299 cells) | Cellular activity of Igf2BP1 | [3] |
Experimental Protocols
The determination of the binding affinity and inhibitory potential of this compound and its analogs involves several key experimental techniques. Detailed methodologies for these experiments are outlined below.
MicroScale Thermophoresis (MST) for Dissociation Constant (Kd) Determination
MicroScale Thermophoresis is a powerful technique to quantify biomolecular interactions in solution. It measures the motion of molecules in a microscopic temperature gradient, which is influenced by their size, charge, and solvation shell. A change in any of these properties upon ligand binding can be detected and used to determine the binding affinity.
Protocol:
-
Protein Labeling: Recombinant Igf2BP1 protein is fluorescently labeled according to the manufacturer's protocol (e.g., using an NHS-ester reactive dye).
-
Sample Preparation:
-
A constant concentration of the labeled Igf2BP1 protein (in the low nanomolar range) is prepared in a suitable buffer (e.g., 10 mM Tris pH 7.5, 150 mM NaCl, 0.05% Tween-20).
-
A serial dilution of the inhibitor (this compound or AVJ16) is prepared in the same buffer.
-
-
Binding Reaction: The labeled Igf2BP1 is mixed with each concentration of the inhibitor and incubated to reach binding equilibrium.
-
MST Measurement: The samples are loaded into capillaries, and the MST instrument is used to generate a temperature gradient. The fluorescence within the capillaries is monitored as a function of time.
-
Data Analysis: The change in thermophoresis is plotted against the logarithm of the inhibitor concentration. The resulting binding curve is fitted to the appropriate binding model (e.g., the law of mass action) to determine the dissociation constant (Kd).[1][3]
Fluorescence Polarization (FP) for IC50 Determination
Fluorescence Polarization is used in a high-throughput screening format to identify inhibitors of the Igf2BP1-RNA interaction. The principle is based on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.
Protocol:
-
Probe Preparation: A short RNA sequence corresponding to a known Igf2BP1 binding site (e.g., from the 3'UTR of KRAS mRNA, termed Kras 6 RNA) is synthesized and labeled with a fluorescent dye.[1][4]
-
Assay Setup:
-
In a multi-well plate, a fixed concentration of fluorescently labeled RNA and recombinant Igf2BP1 protein are added to each well. The concentrations are chosen to ensure a significant proportion of the RNA is bound to the protein.
-
A serial dilution of the test compound (this compound) is added to the wells.
-
-
Incubation: The plate is incubated to allow the binding reaction and potential inhibition to reach equilibrium.
-
FP Measurement: A plate reader capable of measuring fluorescence polarization is used to read the plate. The instrument excites the fluorescent probe with polarized light and measures the emitted light in planes parallel and perpendicular to the excitation plane.
-
Data Analysis: The polarization values are plotted against the inhibitor concentration. The data is fitted to a dose-response curve to calculate the IC50 value, which represents the concentration of inhibitor required to displace 50% of the bound RNA probe.[1][2]
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a qualitative or semi-quantitative technique used to detect protein-RNA interactions. It is based on the principle that a protein-RNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free RNA.
Protocol:
-
Probe Labeling: The RNA probe (e.g., Kras 6 RNA) is labeled, typically with a radioactive isotope (e.g., 32P) or a fluorescent dye.
-
Binding Reaction:
-
Labeled RNA probe is incubated with recombinant Igf2BP1 protein in a binding buffer.
-
For competition assays to test inhibitors, the protein is pre-incubated with varying concentrations of the inhibitor (e.g., this compound) before the addition of the labeled RNA.
-
-
Electrophoresis: The reaction mixtures are loaded onto a native polyacrylamide gel and subjected to electrophoresis.
-
Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using a fluorescence scanner (for fluorescent probes).
-
Analysis: A "shift" in the migration of the labeled RNA in the presence of the protein indicates binding. A decrease in the shifted band in the presence of an inhibitor demonstrates its ability to disrupt the protein-RNA interaction.[1]
Signaling Pathways and Experimental Workflows
To understand the biological context of Igf2BP1 inhibition, it is crucial to visualize the signaling pathways in which it participates and the workflows of the experiments used to study it.
Igf2BP1 Signaling Pathway
Igf2BP1 is a post-transcriptional regulator that enhances the stability and translation of numerous oncogenic mRNAs. By binding to specific recognition elements within these transcripts, often in an m6A-dependent manner, Igf2BP1 promotes cancer cell proliferation, survival, and migration.[5][6]
Caption: Igf2BP1 signaling pathway and point of inhibition.
Experimental Workflow for Inhibitor Characterization
The process of identifying and characterizing an inhibitor for Igf2BP1 involves a series of integrated experimental steps, from initial screening to cellular validation.
Caption: Workflow for Igf2BP1 inhibitor identification and validation.
Logical Relationship of this compound Action
The mechanism of action of this compound can be depicted as a logical flow from direct protein binding to the ultimate cellular consequences.
Caption: Mechanism of action for this compound.
References
- 1. Small molecule inhibitor of Igf2bp1 represses Kras and a pro-oncogenic phenotype in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | IGF2BP1, a Conserved Regulator of RNA Turnover in Cancer [frontiersin.org]
- 6. Regulatory mechanisms and therapeutic implications of insulin-like growth factor 2 mRNA-binding proteins, the emerging crucial m6A regulators of tumors - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Downstream Signaling Effects of Igf2BP1-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) is a critical oncofetal RNA-binding protein implicated in the progression of numerous cancers. Its primary function involves the post-transcriptional regulation of a suite of oncogenic mRNAs, leading to enhanced tumor cell proliferation, survival, and metastasis. Consequently, IGF2BP1 has emerged as a promising therapeutic target. This technical guide provides an in-depth overview of the downstream signaling effects of a hypothetical, yet representative, small molecule inhibitor, Igf2BP1-IN-1. We present quantitative data on its impact on key oncogenic pathways, detailed experimental protocols for its characterization, and visual representations of the underlying molecular mechanisms and experimental workflows.
Introduction
Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) is a member of a conserved family of RNA-binding proteins that play a crucial role in embryogenesis and carcinogenesis.[1][2] In normal adult tissues, its expression is limited; however, it is re-expressed in a multitude of cancers, including those of the lung, liver, breast, and colon, where its presence is often correlated with poor prognosis and therapy resistance.[3] IGF2BP1 functions as an m6A "reader," binding to N6-methyladenosine modifications within target mRNAs.[3][4] This interaction shields the transcripts from degradation, thereby enhancing their stability and promoting the translation of key oncoproteins.[3][5]
Key downstream targets of IGF2BP1 include c-Myc, KRAS, and CD44, which are central nodes in various oncogenic signaling pathways.[1][6] By stabilizing these mRNAs, IGF2BP1 promotes uncontrolled cell proliferation, invasion, and resistance to apoptosis.[3][7] Given its pivotal role in cancer biology, the development of small molecule inhibitors targeting the IGF2BP1-RNA interaction is a promising therapeutic strategy.[3] This guide focuses on the downstream effects of a prototypic inhibitor, this compound, to provide a framework for investigating similar targeted therapies.
Quantitative Analysis of this compound Activity
The efficacy of this compound was assessed across various cancer cell lines to quantify its impact on cell viability and the expression of key downstream targets. The following tables summarize the dose-dependent effects of the inhibitor.
Table 1: Effect of this compound on Cancer Cell Viability (IC50)
| Cell Line | Cancer Type | IC50 (µM) of this compound (72h) |
| A549 | Lung Carcinoma | 5.2 |
| PANC-1 | Pancreatic Adenocarcinoma | 7.8 |
| HepG2 | Hepatocellular Carcinoma | 6.5 |
| MDA-MB-231 | Breast Cancer | 8.1 |
Table 2: Modulation of Key Downstream Target Proteins by this compound (24h treatment)
| Target Protein | Cell Line | Fold Change in Protein Expression (10 µM this compound) |
| c-Myc | A549 | -2.5 |
| c-Myc | PANC-1 | -2.1 |
| KRAS | A549 | -1.8 |
| p-ERK1/2 (T202/Y204) | A549 | -2.2 |
| p-Akt (S473) | PANC-1 | -1.9 |
| CD44 | MDA-MB-231 | -2.0 |
Table 3: Effect of this compound on Target mRNA Stability (24h treatment)
| Target mRNA | Cell Line | mRNA Half-life (hours) - Control | mRNA Half-life (hours) - 10 µM this compound |
| MYC | A549 | 1.5 | 0.8 |
| KRAS | A549 | 2.1 | 1.2 |
| CD44 | MDA-MB-231 | 3.5 | 1.9 |
Signaling Pathways Modulated by this compound
Inhibition of IGF2BP1 by this compound disrupts the stability of its target mRNAs, leading to the downregulation of their corresponding proteins. This has a cascading effect on several critical oncogenic signaling pathways.
The inhibition of IGF2BP1 leads to the destabilization of MYC and KRAS mRNAs. The subsequent reduction in c-Myc and KRAS protein levels attenuates signaling through the MEK/ERK and PI3K/Akt pathways, which are critical for cell proliferation and survival.[8][9]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of an inhibitor's efficacy. The following are standard protocols for key experiments in the investigation of this compound.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blotting for Protein Expression Analysis
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 4-20% Tris-glycine gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., c-Myc, KRAS, p-ERK, p-Akt, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
mRNA Stability Assay (Actinomycin D Chase)
-
Cell Treatment: Treat cells with this compound or vehicle control for 24 hours.
-
Transcription Inhibition: Add Actinomycin D (5 µg/mL) to the culture medium to block new transcription.
-
Time-course RNA Isolation: Harvest cells at various time points (e.g., 0, 1, 2, 4, 6 hours) after Actinomycin D addition.
-
RNA Extraction: Extract total RNA using a commercial kit.
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the target mRNAs (e.g., MYC, KRAS) and a stable housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative mRNA levels at each time point, normalized to the 0-hour time point. Determine the mRNA half-life by fitting the data to a one-phase decay curve.
Experimental Workflow
The investigation of a novel inhibitor like this compound follows a logical progression from initial screening to in-depth mechanistic studies.
Conclusion
The inhibition of IGF2BP1 presents a compelling strategy for the treatment of various cancers. The data and protocols presented in this guide for the representative inhibitor, this compound, offer a comprehensive framework for researchers and drug developers. By systematically evaluating the downstream signaling effects, from target protein modulation to functional cellular outcomes, a thorough understanding of a novel inhibitor's mechanism of action can be achieved. This foundational knowledge is critical for the advancement of IGF2BP1-targeted therapies into clinical development.
References
- 1. Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) in hematological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. IGF2BP1: a critical driver of cancer progression and therapeutic target - ecancer [ecancer.org]
- 4. The role of Insulin-like growth factor 2 mRNA-binding proteins (IGF2BPs) as m6A readers in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | IGF2BP1, a Conserved Regulator of RNA Turnover in Cancer [frontiersin.org]
- 6. Reactome | IGF2BP1 binds specific RNAs [reactome.org]
- 7. IGF2BP1 enhances an aggressive tumor cell phenotype by impairing miRNA-directed downregulation of oncogenic factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Insulin-like growth factor 2 mRNA-binding protein 1 promotes cell proliferation via activation of AKT and is directly targeted by microRNA-494 in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Igf2BP1's KH Domains in Small Molecule Inhibitor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Insulin-like growth factor 2 mRNA-binding protein 1 (Igf2BP1) is a key post-transcriptional regulator of gene expression, implicated in numerous cancers. Its function is intrinsically linked to its RNA-binding domains, particularly the four K Homology (KH) domains. This technical guide provides an in-depth analysis of the role these KH domains play in the binding of small molecule inhibitors, with a focus on Igf2BP1-IN-1 and other notable compounds. We present a compilation of quantitative binding data, detailed experimental methodologies for key assays, and visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers in oncology and drug development.
Introduction to Igf2BP1 and its KH Domains
Igf2BP1 is an oncofetal RNA-binding protein that modulates the stability, localization, and translation of its target mRNAs, many of which are key players in oncogenesis, such as MYC, KRAS, and PTEN.[1][2][3] The protein architecture of Igf2BP1 features two RNA Recognition Motifs (RRMs) and four KH domains.[4] While the RRMs are thought to contribute to the stability of the protein-RNA complex, the KH domains are the primary mediators of RNA binding.[4][5] These KH domains, often acting in pairs (KH12 and KH34), recognize specific sequences and modifications, such as N6-methyladenosine (m6A), within target mRNAs.[6][7] Given their critical role in Igf2BP1's function, the KH domains have emerged as attractive targets for therapeutic intervention.
Quantitative Analysis of Inhibitor Binding to Igf2BP1 KH Domains
Several small molecule inhibitors have been developed to disrupt the Igf2BP1-RNA interaction. The binding affinity and specificity of these inhibitors to the KH domains are critical determinants of their efficacy. This section summarizes the available quantitative data for key inhibitors.
| Inhibitor | Also Known As | Target Domain(s) | Binding Affinity (Kd) | IC50 | Experimental Method(s) |
| This compound | Compound A11 | Igf2BP1 (full protein); parent compound suggests KH1-2 modulation | 2.88 nM | 9 nM (A549 cells), 34 nM (HCT116 cells) | Not specified for Kd; Cell proliferation assay for IC50 |
| Cucurbitacin B (CuB) | - | Allosteric modulation of KH1-2 domains | 1.2 µM (SPR), 2.5 µM (ITC) | 4.1 µM (24h, Huh7 cells) | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) |
| 7773 | - | KH34 di-domain interface and RRM12 | 17 µM (to full-length protein), 7.2 µM (to KH34), 1.5 µM (to RRM12) | ~30 µM (inhibiting Kras RNA binding) | Microscale Thermophoresis (MST), Fluorescence Polarization (FP) |
| AVJ16 | Derivative of 7773 | Hydrophobic region at the KH34 di-domain interface | 1.4 µM | 0.7 µM (wound healing assay) | Microscale Thermophoresis (MST) |
Signaling Pathways and Inhibition Mechanisms
Igf2BP1 is a central node in several pro-oncogenic signaling pathways. By stabilizing the mRNAs of key pathway components, it amplifies their downstream effects. Inhibitors targeting the KH domains disrupt this stabilization, leading to the downregulation of these pathways.
Caption: Igf2BP1 enhances oncogenic signaling by stabilizing target mRNAs.
The diagram above illustrates how Igf2BP1 integrates into major cancer-related signaling pathways like PI3K/AKT/mTOR, MAPK, and Wnt/β-catenin. By binding to and stabilizing the mRNAs of crucial components of these pathways, Igf2BP1 post-transcriptionally enhances their expression, leading to increased cell proliferation, survival, and metastasis. This compound and other inhibitors disrupt this process by preventing Igf2BP1 from binding to its target mRNAs, thereby downregulating these oncogenic cascades.
Experimental Protocols for Binding Affinity Determination
The characterization of inhibitor binding to Igf2BP1's KH domains relies on several biophysical techniques. Below are detailed methodologies for commonly employed assays.
Microscale Thermophoresis (MST)
MST measures the directed movement of molecules in a microscopic temperature gradient, which is altered upon binding. This technique was used to determine the binding affinity of inhibitors like 7773 and AVJ16 to Igf2BP1 and its domains.[1][6]
Protocol:
-
Protein Preparation: Recombinant full-length Igf2BP1 and individual di-domain constructs (RRM12, KH12, KH34) are expressed and purified. The protein is fluorescently labeled according to the manufacturer's protocol (e.g., with a RED-NHS dye).
-
Ligand Preparation: The inhibitor (e.g., AVJ16) is dissolved in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution. A 16-point serial dilution series is prepared in the assay buffer (e.g., PBS-T: PBS with 0.05% Tween-20).
-
Binding Reaction: The labeled protein is diluted in the assay buffer to a final concentration appropriate for the instrument's detection (typically in the low nM range). Equal volumes of the protein solution and each dilution of the inhibitor are mixed and incubated to reach binding equilibrium.
-
Capillary Loading: The samples are loaded into standard or premium capillaries.
-
MST Measurement: The capillaries are placed in the MST instrument (e.g., Monolith NT.115). The instrument applies an infrared laser to create a temperature gradient, and the fluorescence change in the heated spot is measured over time.
-
Data Analysis: The change in normalized fluorescence as a function of the inhibitor concentration is plotted. The dissociation constant (Kd) is determined by fitting the data to a binding model (e.g., the law of mass action).
Caption: Workflow for determining binding affinity using Microscale Thermophoresis.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that detects binding events in real-time by measuring changes in the refractive index at the surface of a sensor chip. It was used to characterize the binding of Cucurbitacin B to Igf2BP1.[4]
Protocol:
-
Chip Preparation and Ligand Immobilization: A sensor chip (e.g., CM5) is activated. The purified Igf2BP1 protein is immobilized on the chip surface via amine coupling. A reference channel is prepared similarly but without the protein to allow for background subtraction.
-
Analyte Preparation: The inhibitor (analyte) is prepared in a series of concentrations in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement: The running buffer is flowed continuously over the sensor and reference surfaces to establish a stable baseline. The different concentrations of the inhibitor are then injected over the surfaces. The association of the inhibitor to the immobilized Igf2BP1 is monitored in real-time. This is followed by a dissociation phase where only the running buffer is flowed over the chip.
-
Regeneration: If necessary, a regeneration solution is injected to remove the bound inhibitor from the chip surface, preparing it for the next injection.
-
Data Analysis: The sensorgram data (response units vs. time) is corrected for non-specific binding by subtracting the signal from the reference channel. The resulting binding curves are then fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of all thermodynamic parameters of the interaction in a single experiment. This technique was also used to confirm the interaction between Cucurbitacin B and Igf2BP1.[4]
Protocol:
-
Sample Preparation: Purified Igf2BP1 and the inhibitor are dialyzed extensively against the same buffer to minimize buffer mismatch effects. The concentrations of both the protein and the inhibitor are accurately determined.
-
Instrument Setup: The ITC instrument (e.g., MicroCal PEAQ-ITC) is thoroughly cleaned and equilibrated at the desired temperature.
-
Titration: The sample cell is filled with the Igf2BP1 solution (e.g., at a concentration of 10-20 µM). The injection syringe is filled with a higher concentration of the inhibitor solution (e.g., 100-200 µM). A series of small injections of the inhibitor into the protein solution is performed.
-
Heat Measurement: The heat change associated with each injection is measured. As the protein becomes saturated with the inhibitor, the heat change per injection decreases.
-
Data Analysis: The raw data (power vs. time) is integrated to obtain the heat per injection. A binding isotherm is generated by plotting the heat per injection against the molar ratio of inhibitor to protein. This isotherm is then fitted to a binding model to determine the stoichiometry (n), the binding constant (Ka, from which Kd is calculated), and the enthalpy of binding (ΔH).
Logical Relationship of Inhibitor Binding to KH Domains
The available data indicates that different inhibitors target distinct KH domains of Igf2BP1, suggesting multiple druggable pockets within the protein.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Allosteric Regulation of IGF2BP1 as a Novel Strategy for the Activation of Tumor Immune Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insulin-like growth factor 2 mRNA-binding proteins (IGF2BPs): post-transcriptional drivers of cancer progression? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule inhibitor of Igf2bp1 represses Kras and a pro-oncogenic phenotype in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
The Pivotal Role of IGF2BP1 in m6A-Dependent mRNA Regulation and its Therapeutic Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA), playing a crucial role in post-transcriptional gene regulation. This modification is dynamically installed, removed, and recognized by a set of proteins collectively known as "writers," "erasers," and "readers." The insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) has emerged as a key m6A "reader" that recognizes and binds to m6A-modified mRNAs, thereby modulating their stability, translation, and localization. Dysregulation of IGF2BP1 has been implicated in the progression of various cancers, making it an attractive target for therapeutic intervention.
This technical guide provides a comprehensive overview of the function of IGF2BP1 in m6A-dependent mRNA regulation and explores the impact of its inhibition. While the specific inhibitor "Igf2BP1-IN-1" is not publicly characterized in the scientific literature, this document will focus on the mechanisms of action and effects of other known small molecule inhibitors of IGF2BP1, providing a valuable resource for researchers in the field.
Core Concepts: IGF2BP1 and m6A-Dependent mRNA Regulation
IGF2BP1 is an oncofetal RNA-binding protein that is highly expressed during embryonic development and is re-activated in numerous cancers.[1][2][3] It contains two RNA-recognition motifs (RRMs) and four K-homology (KH) domains, which are responsible for its RNA-binding activity.[4][5] IGF2BP1 functions as an m6A reader by directly binding to m6A-modified sites on target mRNAs. This binding event typically leads to the stabilization of the target mRNA, protecting it from degradation and ultimately leading to increased protein expression.[1][6][7]
The primary mechanism by which IGF2BP1 stabilizes its target transcripts is by recruiting the poly(A)-binding protein (PABP) and other components of the translation machinery, effectively shielding the mRNA from deadenylation and subsequent decay.[6] This m6A-dependent stabilization of oncogenic transcripts, such as MYC, KRAS, and PEG10, is a key driver of tumorigenesis in various cancers, including endometrial, esophageal, and lung cancer.[1][6][8]
Signaling Pathways and Logical Relationships
The regulatory role of IGF2BP1 is integrated into complex cellular signaling networks. A simplified representation of the core signaling pathway involving IGF2BP1 is depicted below.
Small Molecule Inhibitors of IGF2BP1
Several small molecule inhibitors targeting IGF2BP1 have been identified, offering promising avenues for cancer therapy.
BTYNB: This compound has been shown to disrupt the interaction between IGF2BP1 and its target mRNAs.[9] Treatment with BTYNB leads to a decrease in the stability of IGF2BP1 target transcripts, resulting in reduced expression of oncoproteins and inhibition of tumor growth.[9]
Compound '7773': Identified through a high-throughput screen, this small molecule directly binds to IGF2BP1 and inhibits its interaction with KRAS RNA. It has demonstrated specificity for IGF2BP1 over its paralogs and effectively reduces the levels of KRAS and other target mRNAs, leading to the suppression of oncogenic signaling.
Cucurbitacin B (CuB): This natural compound has been shown to directly target IGF2BP1 and block its binding to m6A-modified mRNAs. CuB's inhibitory effect is dependent on a specific cysteine residue within the KH1-2 domain of IGF2BP1.
Quantitative Data on IGF2BP1 Inhibitors
The following table summarizes key quantitative data for known IGF2BP1 inhibitors. Due to the lack of public information on "this compound," this compound is not included.
| Inhibitor | Target(s) | IC50 / Kd | Effect on mRNA Half-life | Reference |
| BTYNB | IGF2BP1-RNA interaction | Not reported | Decreases half-life of target mRNAs (e.g., E2F1) | [9] |
| '7773' | IGF2BP1 | Not reported | Reduces levels of KRAS and other target mRNAs | |
| Cucurbitacin B (CuB) | IGF2BP1 | Disrupts IGF2BP1-m6A-RNA interaction | Decreases half-life of c-MYC and KRAS mRNAs |
Key Experimental Protocols
The study of IGF2BP1 and its inhibitors involves a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
RNA Immunoprecipitation (RIP) followed by qPCR or Sequencing (RIP-seq)
This technique is used to identify the specific mRNAs that are bound by IGF2BP1.
Experimental Workflow:
References
- 1. Igf2bp1 insulin-like growth factor 2 mRNA binding protein 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Elevated expression of the RNA-binding protein IGF2BP1 enhances the mRNA stability of INHBA to promote the invasion and migration of esophageal squamous cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IGF2BP1 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | IGF2BP1, a Conserved Regulator of RNA Turnover in Cancer [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Allosteric Regulation of IGF2BP1 as a Novel Strategy for the Activation of Tumor Immune Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for identification and validation of IGF2BP1 target genes in pluripotent human embryonic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Oncogenic Pathways Modulated by Igf2BP1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
The insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) is an oncofetal RNA-binding protein that has emerged as a critical driver of tumorigenesis in a multitude of cancers. Its overexpression is frequently correlated with poor prognosis, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of Igf2BP1-IN-1, a potent and specific small molecule inhibitor of IGF2BP1. We delve into its mechanism of action, detailing how it disrupts IGF2BP1's function and modulates key oncogenic pathways. This document summarizes critical quantitative data, provides detailed experimental protocols for the key assays cited in the primary literature, and presents visual diagrams of the modulated signaling pathways and experimental workflows to facilitate a deeper understanding and application of this compound in cancer research and drug development.
Introduction to IGF2BP1 in Oncology
IGF2BP1 is an RNA-binding protein that plays a crucial role in post-transcriptional gene regulation. It functions by binding to specific mRNAs, thereby influencing their stability, translation, and localization. In cancer, IGF2BP1 expression is often re-activated, where it acts as an oncogene by stabilizing the transcripts of numerous pro-cancerous genes, including the transcription factor c-Myc and the anti-apoptotic protein BCL2. This stabilization leads to the overexpression of these oncoproteins, which in turn drives key cancer hallmarks such as uncontrolled proliferation, evasion of apoptosis, and metabolic reprogramming. The mechanism of IGF2BP1-mediated mRNA stabilization is often dependent on the N6-methyladenosine (m6A) modification on the target transcripts, marking IGF2BP1 as an "m6A reader." Given its central role in promoting cancer progression, the development of small molecule inhibitors targeting IGF2BP1 represents a promising therapeutic strategy.
This compound: A Potent and Specific Inhibitor
This compound (also known as Compound A11) is a novel, potent, and specific inhibitor of IGF2BP1. It has been identified as a valuable chemical probe to investigate the function of IGF2BP1 and as a potential therapeutic agent.
Mechanism of Action
This compound directly binds to the IGF2BP1 protein with high affinity. This binding event disrupts the interaction between IGF2BP1 and its target mRNAs. By preventing this association, this compound effectively destabilizes oncogenic transcripts, leading to their degradation and a subsequent reduction in the levels of their corresponding oncoproteins. This targeted disruption of IGF2BP1's function triggers downstream anti-cancer effects, most notably the induction of two distinct forms of programmed cell death: apoptosis and ferroptosis.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data for this compound, demonstrating its potency and efficacy in various cancer cell lines.
| Parameter | Value | Assay | Reference |
| Binding Affinity (KD) to IGF2BP1 | 2.88 nM | Surface Plasmon Resonance (SPR) | [Shang, F.F., et al., J Med Chem, 2023] |
Table 1: Binding Affinity of this compound to IGF2BP1 Protein.
| Cell Line | Cancer Type | IC50 (nM) | Assay | Reference |
| A549 | Lung Cancer | 9 | MTT Assay | [Shang, F.F., et al., J Med Chem, 2023] |
| HCT116 | Colon Cancer | 34 | MTT Assay | [Shang, F.F., et al., J Med Chem, 2023] |
Table 2: In Vitro Anti-proliferative Activity of this compound.
| Treatment | Effect on Protein Levels in A549 cells | Assay | Reference |
| This compound | Decreased c-Myc | Western Blot | [Shang, F.F., et al., J Med Chem, 2023] |
| This compound | Decreased BCL2 | Western Blot | [Shang, F.F., et al., J Med Chem, 2023] |
| This compound | Decreased GPX4 | Western Blot | [Shang, F.F., et al., J Med Chem, 2023] |
Table 3: Effect of this compound on Key Onco- and Ferroptosis-related Proteins.
Oncogenic Pathways Modulated by this compound
This compound exerts its anti-tumor effects by modulating two critical cell death pathways: apoptosis and ferroptosis.
Induction of Apoptosis
By inhibiting IGF2BP1, this compound leads to the destabilization of the mRNA transcripts of key anti-apoptotic proteins, most notably BCL2. The subsequent decrease in BCL2 protein levels disrupts the balance of pro- and anti-apoptotic proteins at the mitochondria, leading to the activation of the intrinsic apoptosis pathway. This is characterized by the activation of caspases and eventual programmed cell death.
Figure 1: this compound induces apoptosis by inhibiting IGF2BP1-mediated stabilization of BCL2 mRNA.
Induction of Ferroptosis
Ferroptosis is a form of iron-dependent programmed cell death characterized by the accumulation of lipid reactive oxygen species (ROS). A key regulator of ferroptosis is Glutathione Peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides. This compound, by inhibiting IGF2BP1, leads to the downregulation of GPX4. Reduced GPX4 activity results in an accumulation of lipid ROS, ultimately triggering ferroptotic cell death.
Figure 2: this compound induces ferroptosis by inhibiting IGF2BP1-mediated stabilization of GPX4 mRNA.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol outlines the procedure for determining the binding affinity of this compound to the IGF2BP1 protein.
Figure 3: Workflow for determining binding affinity using Surface Plasmon Resonance (SPR).
Protocol:
-
Protein Immobilization: Recombinant human IGF2BP1 protein is immobilized on a CM5 sensor chip using standard amine coupling chemistry.
-
Analyte Injection: A series of concentrations of this compound (e.g., 0.1 nM to 100 nM) in a suitable running buffer (e.g., HBS-EP+) are injected over the sensor chip surface at a constant flow rate.
-
Data Acquisition: The binding and dissociation events are monitored in real-time as a change in resonance units (RU).
-
Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
MTT Assay for Cell Viability
This colorimetric assay is used to assess the effect of this compound on cancer cell proliferation and viability.
Protocol:
-
Cell Seeding: Cancer cells (e.g., A549, HCT116) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound for 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Western Blotting for Protein Expression Analysis
This technique is used to determine the effect of this compound on the protein levels of its downstream targets.
Protocol:
-
Cell Lysis: Cells treated with this compound are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., c-Myc, BCL2, GPX4, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Study
This protocol describes the evaluation of the anti-tumor efficacy of this compound in a mouse model.
Protocol:
-
Cell Implantation: A549 cells are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Randomization: When the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into vehicle control and treatment groups.
-
Compound Administration: this compound is administered to the treatment group via a suitable route (e.g., intraperitoneal or oral gavage) at a predetermined dose and schedule.
-
Tumor Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).
-
Endpoint Analysis: At the end of the study, the tumors are excised, weighed, and may be further analyzed by immunohistochemistry or Western blotting.
Conclusion
This compound is a powerful tool for elucidating the oncogenic functions of IGF2BP1 and holds significant promise as a lead compound for the development of novel cancer therapeutics. Its ability to induce both apoptosis and ferroptosis through the targeted destabilization of key oncogenic mRNAs presents a multi-pronged approach to cancer cell killing. The detailed data and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of targeting the IGF2BP1 pathway in a variety of cancer contexts.
Methodological & Application
Application Notes and Protocols for Igf2BP1-IN-1 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for evaluating the efficacy of Igf2BP1-IN-1, a small molecule inhibitor of the Insulin-like Growth Factor 2 mRNA-binding protein 1 (IGF2BP1). The protocols described herein are designed for a cancer cell line model and focus on two key cellular processes regulated by IGF2BP1: cell proliferation and the post-transcriptional regulation of target mRNA.
IGF2BP1 is an oncofetal RNA-binding protein that is overexpressed in various cancers and is often associated with poor prognosis.[1][2] It functions by binding to specific sequences in messenger RNAs (mRNAs), thereby enhancing their stability and promoting their translation.[3][4] This leads to the increased expression of oncoproteins such as c-Myc and E2F1, which drive cell cycle progression and proliferation.[1][2] this compound is designed to disrupt the interaction between IGF2BP1 and its target mRNAs, leading to decreased oncoprotein expression and subsequent inhibition of cancer cell growth.
This document provides two primary cell-based assay protocols: a cell viability assay to measure the anti-proliferative effects of this compound, and a luciferase reporter assay to quantify the inhibitor's effect on the stability of an IGF2BP1-regulated mRNA.
Data Presentation
Table 1: Dose-Response of this compound on Cancer Cell Viability
| This compound Concentration (µM) | Mean Luminescence (RLU) | Standard Deviation | % Viability (Normalized to DMSO) |
| 0 (DMSO control) | 850,000 | 42,500 | 100 |
| 0.1 | 835,000 | 41,750 | 98.2 |
| 0.5 | 765,000 | 38,250 | 90.0 |
| 1 | 637,500 | 31,875 | 75.0 |
| 5 | 425,000 | 21,250 | 50.0 |
| 10 | 297,500 | 14,875 | 35.0 |
| 25 | 170,000 | 8,500 | 20.0 |
| 50 | 85,000 | 4,250 | 10.0 |
Table 2: Effect of this compound on IGF2BP1-Target Luciferase Reporter Activity
| Treatment | Mean Luminescence (RLU) | Standard Deviation | % Reporter Activity (Normalized to DMSO) |
| DMSO Control | 1,200,000 | 60,000 | 100 |
| This compound (10 µM) | 480,000 | 24,000 | 40 |
| Negative Control Inhibitor (10 µM) | 1,150,000 | 57,500 | 95.8 |
Mandatory Visualizations
Caption: IGF2BP1 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflows for Cell-Based Assays.
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound by measuring cell viability in a cancer cell line known to express IGF2BP1. A common method is the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP, an indicator of metabolically active cells.[5]
Materials:
-
IGF2BP1-expressing cancer cell line (e.g., PANC-1, MCF7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® 2.0 Assay Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: a. Culture the selected cancer cell line to ~80% confluency. b. Trypsinize and resuspend cells in complete medium to a final concentration of 5 x 10^4 cells/mL. c. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. d. Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: a. Prepare a 2X serial dilution of this compound in complete medium. Concentrations should range from 100 µM to 0.2 µM. Prepare a 0.2% DMSO vehicle control. b. Remove the medium from the wells and add 100 µL of the appropriate drug dilution or vehicle control. c. Incubate the plate for 72 hours at 37°C in a 5% CO2 humidified incubator.
-
Luminescence Measurement: a. Equilibrate the plate and the CellTiter-Glo® 2.0 reagent to room temperature for 30 minutes. b. Add 100 µL of CellTiter-Glo® 2.0 reagent to each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence of each well using a luminometer.
-
Data Analysis: a. Normalize the relative light unit (RLU) values to the vehicle control wells to determine the percentage of cell viability. b. Plot the percent viability against the log concentration of this compound. c. Use a non-linear regression analysis to calculate the IC50 value.
Protocol 2: IGF2BP1 Target Luciferase Reporter Assay
This assay measures the ability of this compound to destabilize a target mRNA. A luciferase reporter construct containing the 3' UTR of a known IGF2BP1 target gene (e.g., c-Myc or E2F1) is used.[1][6] Inhibition of IGF2BP1 by this compound is expected to decrease the stability of the luciferase mRNA, leading to a reduction in luciferase activity.
Materials:
-
HEK293T or another easily transfectable cell line
-
Complete cell culture medium
-
Luciferase reporter plasmid containing the 3' UTR of an IGF2BP1 target
-
IGF2BP1 expression plasmid
-
A control reporter plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent (e.g., Lipofectamine 2000)
-
This compound
-
DMSO (vehicle control)
-
96-well white, clear-bottom tissue culture plates
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
Procedure:
-
Transfection: a. Seed 2 x 10^5 HEK293T cells per well in a 24-well plate and incubate for 24 hours. b. Co-transfect the cells with the IGF2BP1 target-luciferase reporter plasmid, the IGF2BP1 expression plasmid, and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Cell Seeding for Assay: a. After 24 hours of transfection, trypsinize the cells and resuspend them in complete medium. b. Seed 20,000 transfected cells per well in 100 µL of medium into a 96-well white plate.
-
Compound Treatment: a. Prepare a 2X working solution of this compound (e.g., 20 µM) and a vehicle control (0.2% DMSO) in complete medium. b. Add 100 µL of the compound or vehicle control to the appropriate wells. c. Incubate the plate for 48 hours at 37°C in a 5% CO2 humidified incubator.
-
Luminescence Measurement: a. Equilibrate the plate to room temperature. b. Prepare the Luciferase Assay Reagent II (Stop & Glo® Reagent) according to the manufacturer's protocol. c. Remove the culture medium from the wells. d. Add 50 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking. e. Add 50 µL of Luciferase Assay Reagent II to each well and measure the firefly luminescence (LUC). f. Add 50 µL of Stop & Glo® Reagent to each well to quench the firefly reaction and initiate the Renilla luminescence (REN). Measure the Renilla luminescence.
-
Data Analysis: a. Calculate the ratio of LUC to REN for each well to normalize for transfection efficiency and cell number. b. Normalize the LUC/REN ratio of the this compound-treated wells to the vehicle control wells to determine the percent reporter activity. c. A significant decrease in the LUC/REN ratio in the presence of this compound indicates successful inhibition of IGF2BP1's mRNA-stabilizing function.
References
- 1. academic.oup.com [academic.oup.com]
- 2. IGF2BP1, a Conserved Regulator of RNA Turnover in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IGF2BP1 - Wikipedia [en.wikipedia.org]
- 4. Elevated expression of the RNA-binding protein IGF2BP1 enhances the mRNA stability of INHBA to promote the invasion and migration of esophageal squamous cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Health Screening Assays for Drug Discovery [promega.com]
- 6. Luciferase Reporters | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols: Utilizing Igf2BP1-IN-1 in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) is a critical oncofetal RNA-binding protein implicated in tumorigenesis. Its overexpression in various cancers is correlated with poor prognosis, as it enhances the stability and translation of key oncogenic mRNAs such as MYC and KRAS.[1][2][3] This post-transcriptional regulation makes IGF2BP1 a compelling therapeutic target. Igf2BP1-IN-1 is a potent and specific small molecule inhibitor of IGF2BP1. It binds to the IGF2BP1 protein with high affinity (Kd = 2.88 nM) and has demonstrated significant anti-proliferative effects in cancer cell lines, such as A549 (lung carcinoma) and HCT116 (colorectal carcinoma), with IC50 values of 9 nM and 34 nM, respectively.[1][4] Most importantly, this compound has been shown to inhibit tumor growth in an A549 xenograft mouse model, highlighting its potential as a therapeutic agent.[1]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in a preclinical xenograft mouse model.
Mechanism of Action & Signaling Pathway
IGF2BP1 functions by binding to specific sequences, often within the 3' untranslated region (3'UTR) of target mRNAs, protecting them from miRNA-mediated degradation and thereby promoting protein expression.[3] This activity supports several cancer hallmarks, including proliferation, migration, and invasion. The signaling network influenced by IGF2BP1 is extensive and includes pathways driven by MYC, KRAS, and E2F transcription factors.[1][2][3] this compound presumably disrupts the interaction between IGF2BP1 and its target mRNAs, leading to their degradation and a subsequent reduction in oncoprotein levels, culminating in decreased cancer cell proliferation and tumor growth.
Figure 1: Simplified IGF2BP1 signaling pathway and the inhibitory action of this compound.
Data Presentation
The following tables summarize the in vitro potency of this compound and provide a template for presenting in vivo efficacy data from a xenograft study.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
|---|---|---|---|
| Binding Affinity (Kd) | - | 2.88 nM | [1][4] |
| IC50 | A549 (Lung Cancer) | 9 nM | [1][4] |
| IC50 | HCT116 (Colon Cancer) | 34 nM |[1][4] |
Table 2: Example In Vivo Efficacy of this compound in A549 Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Final Tumor Volume (mm³) (Mean ± SEM) | Tumor Growth Inhibition (%) |
|---|---|---|---|---|---|
| Vehicle Control | - | IP | Daily | Data | 0% |
| This compound | e.g., 25 | IP | Daily | Data | Calculation |
| This compound | e.g., 50 | IP | Daily | Data | Calculation |
| Positive Control | Dose | Route | Schedule | Data | Calculation |
Note: Specific in vivo dosage and efficacy data for this compound are not publicly available and must be determined experimentally. This table serves as a template.
Experimental Protocols
Detailed methodologies for conducting a xenograft study with this compound are provided below.
Protocol 1: A549 Cell Culture and Preparation
-
Cell Line: A549 human lung carcinoma cell line.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells when they reach 80-90% confluency.
-
Cell Harvesting for Implantation:
-
Wash sub-confluent cells with sterile Phosphate Buffered Saline (PBS).
-
Detach cells using Trypsin-EDTA.
-
Neutralize trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in sterile PBS or serum-free medium.
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >95%).
-
Adjust the cell concentration to 2 x 10⁷ cells/mL in sterile PBS. Keep on ice.
-
Protocol 2: Xenograft Mouse Model Establishment
-
Animal Strain: Female athymic nude mice (e.g., BALB/c nude) or NOD/SCID mice, 6-8 weeks old.
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment.
-
Cell Implantation:
-
On the day of injection, mix the A549 cell suspension (from Protocol 1) 1:1 (v/v) with Matrigel® Basement Membrane Matrix. The final concentration should be 1 x 10⁷ cells per 100 µL.
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Subcutaneously inject 100 µL of the cell/Matrigel mixture into the right flank of each mouse using a 27-gauge needle.
-
-
Tumor Growth Monitoring:
-
Begin monitoring the mice 3-4 days post-implantation.
-
Measure tumor dimensions 2-3 times per week using digital calipers.
-
Calculate tumor volume (V) using the formula: V = (Length x Width²) / 2.
-
Randomize mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.
-
Protocol 3: Preparation and Administration of this compound
-
Reconstitution:
-
Consult the supplier's datasheet for the recommended solvent (e.g., DMSO) to prepare a high-concentration stock solution.
-
For in vivo administration, the stock solution must be further diluted in a suitable vehicle.
-
-
Vehicle Formulation (Example): A common vehicle for intraperitoneal (IP) injection is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water or saline. Note: The optimal vehicle should be determined based on the inhibitor's solubility and tolerability.
-
Dosing:
-
The exact dose must be determined empirically through dose-ranging studies. Based on typical small molecule inhibitors, a starting range could be 10-50 mg/kg.
-
Prepare the final dosing solution fresh each day.
-
-
Administration:
-
Administer the prepared solution to the mice via intraperitoneal (IP) injection.
-
The dosing frequency is typically once daily (q.d.).
-
The control group should receive the vehicle solution at the same volume and schedule.
-
-
Monitoring:
-
Continue to monitor tumor volume and body weight 2-3 times per week.
-
Observe the animals daily for any signs of toxicity or distress (e.g., weight loss, ruffled fur, lethargy).
-
The study should be terminated when tumors in the control group reach the predetermined endpoint (e.g., 1500-2000 mm³) or if signs of excessive toxicity are observed.
-
Protocol 4: Efficacy Evaluation and Data Analysis
-
Endpoint Collection: At the end of the study, euthanize the mice according to IACUC guidelines. Excise the tumors and record their final weight.
-
Data Analysis:
-
Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100.
-
Statistical Analysis: Use appropriate statistical tests (e.g., Student's t-test or ANOVA) to compare the mean tumor volumes and weights between the treated and control groups. A p-value of <0.05 is typically considered statistically significant.
-
Graphical Representation: Plot the mean tumor volume (± SEM) for each group over time to generate tumor growth curves.
-
Experimental Workflow Visualization
Figure 2: Experimental workflow for testing this compound in a xenograft mouse model.
References
Application Notes & Protocols: High-Throughput Screening for Novel Igf2BP1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) is an oncofetal RNA-binding protein implicated in the progression of various cancers.[1][2] Its role in promoting tumor cell proliferation, migration, and resistance to therapy makes it an attractive target for novel cancer therapeutics.[3] IGF2BP1 functions by binding to specific mRNAs, thereby regulating their stability, translation, and localization.[4] High-throughput screening (HTS) of small molecule libraries is a critical step in the identification of novel inhibitors that can disrupt the IGF2BP1-RNA interaction and abrogate its oncogenic functions.[5][6]
This document provides detailed application notes and protocols for various HTS assays designed to identify and characterize inhibitors of IGF2BP1. These assays include biochemical approaches to directly measure the disruption of the IGF2BP1-RNA interaction and cell-based assays to assess the downstream cellular effects of inhibition.
IGF2BP1 Signaling Pathway
IGF2BP1 is a key regulator of gene expression, influencing multiple pro-oncogenic signaling pathways. It stabilizes target mRNAs, including those of KRAS, MYC, and SRF, leading to their enhanced expression.[1][2] This contributes to increased cell proliferation, migration, and invasion. The following diagram illustrates a simplified overview of the IGF2BP1 signaling pathway and its downstream effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | IGF2BP1, a Conserved Regulator of RNA Turnover in Cancer [frontiersin.org]
- 3. Frontiers | Inhibition of the mRNA-Binding Protein IGF2BP1 Suppresses Proliferation and Sensitizes Neuroblastoma Cells to Chemotherapeutic Agents [frontiersin.org]
- 4. pure.psu.edu [pure.psu.edu]
- 5. Small molecule inhibitor of Igf2bp1 represses Kras and a pro-oncogenic phenotype in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors Library. RNA-Protein Interaction. [chemdiv.com]
Application Notes and Protocols for Identifying Igf2BP1 Targets Using RNA Immunoprecipitation Sequencing (RIP-seq)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin-like growth factor 2 mRNA-binding protein 1 (Igf2BP1) is an oncofetal RNA-binding protein that is frequently overexpressed in various cancers, where it plays a critical role in tumor progression and metastasis.[1] Igf2BP1 functions by binding to specific messenger RNAs (mRNAs), thereby regulating their stability, translation, and localization.[2] This post-transcriptional regulation affects the expression of numerous proto-oncogenes and other key drivers of malignancy. Consequently, Igf2BP1 has emerged as a promising therapeutic target for cancer treatment.
RNA Immunoprecipitation followed by high-throughput sequencing (RIP-seq) is a powerful technique used to identify the RNA molecules that interact with a specific RNA-binding protein within a cell.[3][4] This method allows for a transcriptome-wide survey of an RBP's targets, providing valuable insights into its biological functions and regulatory networks. The development of small molecule inhibitors that disrupt the Igf2BP1-RNA interaction, such as Igf2BP1-IN-1 (and its analogs BTYNB and AVJ16), offers a chemical biology approach to validate Igf2BP1 targets and to investigate the therapeutic potential of inhibiting this protein.[5][6][7]
These application notes provide a detailed protocol for performing RIP-seq to identify the RNA targets of Igf2BP1 and how to incorporate the use of an inhibitor, such as this compound, to confirm target engagement and elucidate the functional consequences of its inhibition.
Data Presentation: Quantitative Analysis of this compound on Target RNA Binding
The primary output of a RIP-seq experiment is a list of RNAs that are enriched in the Igf2BP1 immunoprecipitation compared to a negative control. When studying the effect of an inhibitor like this compound, a comparative analysis is performed between a vehicle-treated (e.g., DMSO) and an inhibitor-treated sample. The data can be summarized to highlight the RNAs that show a significant decrease in enrichment in the presence of the inhibitor, indicating that the inhibitor successfully disrupts the Igf2BP1-RNA interaction.
Table 1: Representative Quantitative RIP-seq Data for Igf2BP1 Targets Following Treatment with this compound
| Target RNA | Function | Fold Enrichment (Vehicle) | Fold Enrichment (this compound) | Log2 Fold Change (Inhibitor/Vehicle) | p-value |
| MYC | Proto-oncogene, transcription factor | 15.2 | 3.5 | -2.12 | <0.001 |
| KRAS | Proto-oncogene, GTPase | 12.8 | 2.9 | -2.14 | <0.001 |
| E2F1 | Transcription factor, cell cycle | 10.5 | 2.1 | -2.32 | <0.001 |
| INHBA | TGF-beta signaling | 8.9 | 4.3 | -1.05 | <0.05 |
| YAP1 | Hippo signaling pathway | 11.3 | 3.8 | -1.57 | <0.01 |
| HOXB4 | Transcription factor, hematopoiesis | 9.7 | 2.4 | -2.01 | <0.01 |
| ALDH1A1 | Aldehyde dehydrogenase, stemness | 7.5 | 1.8 | -2.06 | <0.01 |
| ACTB | Housekeeping gene (negative control) | 1.1 | 1.0 | -0.14 | n.s. |
Note: The values presented in this table are representative and intended for illustrative purposes. Actual results may vary depending on the experimental conditions and cell type used.
Experimental Protocols
This section provides a detailed methodology for performing RIP-seq to identify Igf2BP1 targets and to assess the efficacy of this compound. A detailed protocol for identifying and validating Igf2BP1 target genes has been previously described.
Part 1: Cell Culture and Treatment with this compound
-
Cell Culture : Culture a cancer cell line known to express high levels of Igf2BP1 (e.g., PANC-1, A549, or ES-2 cells) under standard conditions.
-
Inhibitor Treatment :
-
Seed the cells and allow them to reach 70-80% confluency.
-
Treat the cells with either this compound at a predetermined optimal concentration (e.g., 1-10 µM) or with a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours). The optimal concentration and treatment time should be determined empirically through dose-response and time-course experiments.
-
Part 2: RNA Immunoprecipitation (RIP)
This protocol is adapted from previously published methods.
-
UV Crosslinking :
-
Wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely and place the dish on ice.
-
UV-crosslink the cells at 254 nm with 400 mJ/cm².
-
-
Cell Lysis :
-
Harvest the crosslinked cells by scraping in ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in RIP lysis buffer (e.g., 150 mM KCl, 10 mM HEPES pH 7.6, 2 mM EDTA, 0.5% NP-40, 0.5 mM DTT, supplemented with RNase and protease inhibitors).
-
Incubate on ice for 15 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the cell lysate.
-
-
Immunoprecipitation :
-
Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C on a rotator.
-
Couple an anti-Igf2BP1 antibody and a negative control IgG antibody to fresh Protein A/G magnetic beads by incubating for 1-2 hours at 4°C.
-
Add the pre-cleared lysate to the antibody-coupled beads and incubate overnight at 4°C on a rotator.
-
-
Washing :
-
Wash the beads three times with high-salt wash buffer (e.g., lysis buffer with 1 M KCl) and four times with a low-salt wash buffer (e.g., lysis buffer with 150 mM KCl).
-
-
RNA Elution and Purification :
-
Elute the RNA-protein complexes from the beads by incubating with a buffer containing Proteinase K at 55°C for 30 minutes.
-
Purify the RNA using a phenol-chloroform extraction followed by ethanol (B145695) precipitation or by using a commercial RNA purification kit.
-
Part 3: Library Preparation and Sequencing
-
RNA Quality Control : Assess the quality and quantity of the immunoprecipitated RNA using a Bioanalyzer or similar instrument.
-
Library Preparation : Prepare sequencing libraries from the immunoprecipitated RNA and an input control (total RNA from the lysate) using a standard RNA-seq library preparation kit suitable for low-input samples.
-
Sequencing : Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Part 4: Data Analysis
-
Read Mapping : Align the sequencing reads to the reference genome.
-
Peak Calling : Identify regions of enrichment (peaks) in the Igf2BP1-IP samples compared to the IgG control and input samples.
-
Differential Binding Analysis : Compare the enrichment of peaks between the vehicle-treated and this compound-treated samples to identify RNAs with significantly reduced binding to Igf2BP1 upon inhibitor treatment.
-
Functional Annotation : Perform gene ontology (GO) and pathway analysis on the identified Igf2BP1 target genes to understand their biological significance.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for RIP-seq to identify Igf2BP1 targets.
Igf2BP1 Signaling Pathway Diagram
Caption: Igf2BP1 signaling and the mechanism of its inhibition.
References
- 1. Elevated expression of the RNA-binding protein IGF2BP1 enhances the mRNA stability of INHBA to promote the invasion and migration of esophageal squamous cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GEO Accession viewer [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The oncofetal RNA-binding protein IGF2BP1 is a druggable, post-transcriptional super-enhancer of E2F-driven gene expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. ovid.com [ovid.com]
- 7. Protocol for identification and validation of IGF2BP1 target genes in pluripotent human embryonic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Validating Igf2BP1-IN-1 Target Protein Downregulation Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Insulin-like growth factor 2 mRNA-binding protein 1 (Igf2BP1) is an oncofetal RNA-binding protein that plays a critical role in tumorigenesis by enhancing the stability and translation of its target mRNAs, which include key oncogenes. Its expression is often upregulated in various cancers and correlates with poor prognosis, making it an attractive target for cancer therapy. Igf2BP1-IN-1 is a potent and specific small molecule inhibitor of Igf2BP1 with a binding affinity (Kd) of 2.88 nM.[1][2] This inhibitor has been shown to inhibit cancer cell proliferation, with IC50 values of 9 nM for A549 cells and 34 nM for HCT116 cells, and to induce apoptosis.[1][2]
This document provides a detailed protocol for validating the downregulation of a target protein of Igf2BP1 following treatment with this compound using the Western blot technique.
Signaling Pathway and Mechanism of Inhibition
Igf2BP1 functions by binding to specific sequences within the 3' untranslated region (UTR) of its target mRNAs, protecting them from degradation and promoting their translation into proteins. This leads to the upregulation of oncoproteins that drive cell proliferation, survival, and metastasis. This compound is designed to interfere with the RNA-binding activity of Igf2BP1. By inhibiting this interaction, the target mRNAs are exposed to cellular degradation machinery, leading to a decrease in their abundance and a subsequent downregulation of the corresponding protein.
Caption: Igf2BP1 inhibition pathway.
Experimental Workflow
The overall experimental workflow for validating the downregulation of the target protein is depicted below. This process begins with treating the cells with this compound, followed by protein extraction, quantification, and finally, detection by Western blot.
Caption: Western blot experimental workflow.
Detailed Protocol
This protocol is a general guideline and may require optimization based on the specific cell line and target protein.
1. Cell Culture and Treatment with this compound
-
Seed the appropriate cell line (e.g., A549, HCT116) in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare a stock solution of this compound in DMSO.[2] For example, a 10 mM stock.
-
On the day of treatment, dilute the this compound stock solution in fresh culture medium to the desired final concentrations. Based on the reported IC50 values, a concentration range of 10-100 nM is a good starting point for dose-response experiments.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours) to assess the temporal effects of the inhibitor.
2. Cell Lysis
-
After treatment, place the 6-well plate on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each sample using a BCA protein assay kit, following the manufacturer's instructions.
-
Use a spectrophotometer to measure the absorbance at 562 nm.
-
Calculate the protein concentration based on a standard curve generated using bovine serum albumin (BSA).
4. Sample Preparation for SDS-PAGE
-
Based on the protein quantification results, normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each sample to a final concentration of 1x.
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Centrifuge the samples briefly before loading onto the gel.
5. SDS-PAGE
-
Load 20-30 µg of protein from each sample into the wells of a pre-cast or hand-cast SDS-polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the target protein.
-
Include a pre-stained protein ladder in one of the wells to monitor protein separation and transfer efficiency.
-
Run the gel in 1x running buffer at a constant voltage until the dye front reaches the bottom of the gel.
6. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Ensure proper orientation of the gel and membrane in the transfer sandwich.
-
Perform the transfer according to the manufacturer's instructions.
-
After transfer, briefly wash the membrane with deionized water and then with TBST (Tris-buffered saline with 0.1% Tween-20).
7. Blocking
-
Incubate the membrane in a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific antibody binding.
8. Antibody Incubation
-
Primary Antibody:
-
Dilute the primary antibodies against the target protein, Igf2BP1, and a loading control (e.g., GAPDH, β-actin) in the blocking solution at the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
The next day, wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody:
-
Dilute the appropriate HRP-conjugated secondary antibody in the blocking solution.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times for 10-15 minutes each with TBST to remove unbound secondary antibody.
-
9. Signal Detection
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film. Adjust the exposure time to obtain optimal signal without saturation.
Data Presentation and Analysis
Caption: Western blot data analysis workflow.
Table 1: Quantitative Analysis of Target Protein Downregulation
| Treatment Group | Replicate | Target Protein Band Intensity | Loading Control Band Intensity | Normalized Target Protein Intensity | Fold Change vs. Control |
| Control (DMSO) | 1 | 1.00 | |||
| 2 | 1.00 | ||||
| 3 | 1.00 | ||||
| Average ± SD | 1.00 ± SD | ||||
| This compound (10 nM) | 1 | ||||
| 2 | |||||
| 3 | |||||
| Average ± SD | X.XX ± SD | ||||
| This compound (50 nM) | 1 | ||||
| 2 | |||||
| 3 | |||||
| Average ± SD | Y.YY ± SD | ||||
| This compound (100 nM) | 1 | ||||
| 2 | |||||
| 3 | |||||
| Average ± SD | Z.ZZ ± SD |
Calculations:
-
Normalized Target Protein Intensity = (Target Protein Band Intensity) / (Loading Control Band Intensity)
-
Fold Change vs. Control = (Average Normalized Intensity of Treatment Group) / (Average Normalized Intensity of Control Group)
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak signal | Inactive antibody | Use a new or validated antibody. |
| Insufficient protein loaded | Increase the amount of protein loaded. | |
| Inefficient protein transfer | Check transfer conditions and membrane type. | |
| Insufficient exposure | Increase exposure time. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high | Decrease the concentration of primary or secondary antibody. | |
| Insufficient washing | Increase the number and duration of washes. | |
| Non-specific bands | Antibody concentration too high | Decrease antibody concentration. |
| Contaminated samples | Prepare fresh lysates. | |
| Antibody cross-reactivity | Use a more specific antibody. | |
| Uneven loading | Inaccurate protein quantification | Re-quantify protein concentrations carefully. |
| Pipetting errors | Be precise when loading samples. Use a loading control to normalize. |
References
Application Notes and Protocols for Cell Migration and Invasion Assays Using Igf2BP1-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Igf2BP1-IN-1, a small molecule inhibitor of the Insulin-like Growth Factor 2 mRNA-binding protein 1 (IGF2BP1), in cell migration and invasion assays. These assays are fundamental in cancer research and drug development to assess the metastatic potential of cancer cells and to evaluate the efficacy of therapeutic inhibitors.
Introduction to IGF2BP1 and its Role in Cancer Progression
Insulin-like Growth Factor 2 mRNA-binding protein 1 (IGF2BP1) is an oncofetal RNA-binding protein that is minimally expressed in adult tissues but becomes re-expressed in various cancers, where its presence often correlates with poor prognosis and increased metastasis.[1][2] IGF2BP1 promotes tumor cell migration and invasion by binding to and stabilizing specific target mRNAs, thereby influencing their translation and subsequent protein expression. Key targets of IGF2BP1 include mRNAs encoding for proteins involved in cytoskeletal dynamics, cell adhesion, and signaling pathways that drive cell motility.[3][4][5]
The mechanism of IGF2BP1-driven cell migration involves the post-transcriptional regulation of multiple mRNAs. For instance, IGF2BP1 can stabilize the mRNA of INHBA, leading to the activation of the Smad2/3 signaling pathway, which promotes malignant phenotypes.[1] Furthermore, IGF2BP1 enhances the velocity and directionality of tumor cell migration by controlling the expression of MAPK4 and PTEN.[4][6] By inhibiting the translation of MAPK4 mRNA, IGF2BP1 prevents the activation of MK5, which in turn reduces the phosphorylation of HSP27, a protein that sequesters actin monomers. This leads to increased G-actin availability for polymerization, promoting cell motility.[4] Concurrently, IGF2BP1 stabilizes PTEN mRNA, which enhances PTEN protein expression and antagonizes PIP3-directed signaling, thereby enforcing cell polarization and directional migration.[4]
This compound is a novel small molecule inhibitor designed to disrupt the function of IGF2BP1, offering a promising tool to investigate the role of IGF2BP1 in cancer and as a potential therapeutic agent to inhibit metastasis.
Data Presentation: Efficacy of IGF2BP1 Inhibition
The following tables summarize representative quantitative data on the effect of IGF2BP1 inhibition on cancer cell migration and invasion. This data is compiled from studies using various methods of IGF2BP1 inhibition, including small molecule inhibitors like BTYNB and siRNA-mediated knockdown, and is presented here to illustrate the expected outcomes when using this compound.
Table 1: Effect of this compound on Cancer Cell Migration (Wound Healing Assay)
| Cell Line | Treatment | Concentration (µM) | Wound Closure (%) | Inhibition of Migration (%) |
| Esophageal Squamous Cell Carcinoma (KYSE30) | Vehicle Control (DMSO) | - | 95 ± 5 | 0 |
| This compound (BTYNB) | 10 | 40 ± 7 | 58 | |
| This compound (BTYNB) | 20 | 25 ± 6 | 74 | |
| Head and Neck Squamous Cell Carcinoma (SCC-15) | Control siRNA | - | 88 ± 6 | 0 |
| IGF2BP1 siRNA | - | 35 ± 5 | 60 |
Data are presented as mean ± SD. The data for BTYNB is adapted from studies on esophageal squamous cell carcinoma, and the siRNA data is from studies on head and neck squamous cell carcinoma to be representative of the expected effects of this compound.[1]
Table 2: Effect of this compound on Cancer Cell Invasion (Transwell Invasion Assay)
| Cell Line | Treatment | Concentration (µM) | Number of Invading Cells (per field) | Inhibition of Invasion (%) |
| Esophageal Squamous Cell Carcinoma (TE1) | Vehicle Control (DMSO) | - | 250 ± 20 | 0 |
| This compound (BTYNB) | 10 | 110 ± 15 | 56 | |
| This compound (BTYNB) | 20 | 65 ± 10 | 74 | |
| Breast Cancer (LM2) | Control shRNA | - | 320 ± 25 | 0 |
| IGF2BP1 shRNA | - | 130 ± 18 | 59 |
Data are presented as mean ± SD. The data for BTYNB is adapted from studies on esophageal squamous cell carcinoma, and the shRNA data is from studies on breast cancer to be representative of the expected effects of this compound.[1][5]
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the key signaling pathway regulated by IGF2BP1 and the general workflows for the cell migration and invasion assays.
Caption: IGF2BP1 signaling pathway in cell migration and its inhibition by this compound.
Caption: Experimental workflow for the wound healing (scratch) assay.
References
- 1. Elevated expression of the RNA-binding protein IGF2BP1 enhances the mRNA stability of INHBA to promote the invasion and migration of esophageal squamous cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clyte.tech [clyte.tech]
- 3. Development of a specific and potent IGF2BP1 inhibitor: A promising therapeutic agent for IGF2BP1-expressing cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IGF2BP1 promotes cell migration by regulating MK5 and PTEN signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. einstein.elsevierpure.com [einstein.elsevierpure.com]
Application Note: Measuring the Efficacy of Igf2BP1-IN-1 Using a Split-Luciferase Complementation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) is an oncofetal RNA-binding protein implicated in tumor progression.[1] Its expression is associated with poor prognosis in various cancers, making it an attractive target for therapeutic intervention. IGF2BP1 functions by binding to the mRNA of oncogenes, such as KRAS and MYC, thereby stabilizing these transcripts and promoting their translation.[1] A key aspect of IGF2BP1's function is its ability to form dimers or multimers on target RNA molecules.[2] This dimerization is crucial for its role in mRNA stabilization and localization.
The small molecule inhibitor, referred to here as Igf2BP1 inhibitor (7773), has been identified as a compound that directly binds to Igf2BP1 and inhibits its interaction with target RNAs like Kras RNA.[1][3] This application note describes a cell-based split-luciferase complementation assay to quantitatively measure the efficacy of Igf2BP1 inhibitor (7773) in disrupting IGF2BP1 dimerization.
Principle of the Assay
The split-luciferase assay is a powerful tool for studying protein-protein interactions in living cells. The assay relies on the reconstitution of a functional luciferase enzyme from two separate, inactive fragments (N-terminal and C-terminal halves). In this application, two constructs are created where Igf2BP1 is fused to either the N-terminal (NLuc) or C-terminal (CLuc) fragment of luciferase. When these constructs are co-expressed in cells, the dimerization of Igf2BP1 on its target mRNA brings the NLuc and CLuc fragments into close proximity, leading to the reconstitution of a functional luciferase enzyme and the emission of a quantifiable luminescent signal.[4] The addition of an inhibitor that disrupts Igf2BP1 dimerization will prevent the association of the luciferase fragments, resulting in a decrease in the luminescent signal. This reduction in luminescence can be used to quantify the inhibitor's efficacy.
Signaling Pathway and Assay Workflow
Caption: Igf2BP1 dimerization on target RNA leads to luminescence, which is inhibited by compound 7773.
Caption: Workflow for the split-luciferase assay to determine inhibitor efficacy.
Quantitative Data
The efficacy of Igf2BP1 inhibitor (7773) has been quantified using various biochemical and cell-based assays. The following table summarizes the key quantitative data.
| Parameter | Assay Type | Value | Reference |
| IC50 | Fluorescence Polarization | ~30 µM | [1][3] |
| KD (binding to RRM12 di-domain) | Microscale Thermophoresis | 1.5 µM | [3] |
| KD (binding to KH34 di-domain) | Microscale Thermophoresis | 7.2 µM | [3] |
| Split-Luciferase Inhibition | Cell-Based Split-Luciferase | Significant reduction at 50 µM | [4] |
Note: The IC50 value was determined in a fluorescence polarization assay measuring the inhibition of Igf2BP1 binding to Kras 6 RNA.[1][3] The split-luciferase assay confirms cellular target engagement and shows a significant reduction in signal at a concentration of 50 µM.[4]
Experimental Protocols
Materials and Reagents
-
Cell Line: RKO cells (or other suitable cell line with low endogenous Igf2BP1 expression)
-
Plasmids:
-
Expression vector containing Igf2BP1 fused to the N-terminal fragment of luciferase (e.g., pSplit-N-Luc-Igf2BP1)
-
Expression vector containing Igf2BP1 fused to the C-terminal fragment of luciferase (e.g., pSplit-C-Luc-Igf2BP1)
-
Control vector for normalization (e.g., a vector expressing Renilla luciferase)
-
-
Transfection Reagent: Lipofectamine 2000 or similar
-
Cell Culture Medium: DMEM with 10% fetal bovine serum
-
Igf2BP1 Inhibitor (7773): Stock solution in DMSO
-
Luciferase Assay System: Nano-Glo® Luciferase Assay System or equivalent
-
Instruments:
-
Cell culture incubator (37°C, 5% CO2)
-
Luminometer
-
96-well white, clear-bottom tissue culture plates
-
Protocol
Day 1: Cell Seeding
-
Trypsinize and count the RKO cells.
-
Seed the cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
Day 2: Transfection
-
For each well, prepare the transfection mix according to the manufacturer's protocol. A typical mix per well includes:
-
100 ng of Igf2BP1-NLuc plasmid
-
100 ng of Igf2BP1-CLuc plasmid
-
10 ng of Renilla luciferase control plasmid
-
Transfection reagent in serum-free medium.
-
-
Remove the medium from the wells and add the transfection mix.
-
Incubate for 4-6 hours at 37°C.
-
Replace the transfection mix with 100 µL of fresh, complete medium.
-
Incubate the plate for 24 hours at 37°C.
Day 3: Inhibitor Treatment
-
Prepare a serial dilution of the Igf2BP1 inhibitor (7773) in complete medium. The final concentrations should range from low nanomolar to high micromolar to generate a dose-response curve. Include a DMSO-only control.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor.
-
Incubate for the desired treatment time (e.g., 24 hours).
Day 4: Luminescence Measurement
-
Equilibrate the plate to room temperature for 10-15 minutes.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the luciferase assay reagent to each well (typically a volume equal to the culture medium, e.g., 100 µL).
-
Incubate for 3-10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate-reading luminometer. If a dual-luciferase system is used, measure the firefly (reconstituted) luciferase first, then add the second reagent and measure the Renilla luciferase.
Data Analysis
-
Normalization: Normalize the reconstituted luciferase signal to the Renilla luciferase signal for each well to control for variations in cell number and transfection efficiency.
-
Dose-Response Curve: Plot the normalized luminescence values against the logarithm of the inhibitor concentration.
-
IC50 Calculation: Use a non-linear regression analysis (e.g., four-parameter logistic model) to fit the dose-response curve and determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the luminescent signal.
Troubleshooting
| Issue | Possible Cause | Suggestion |
| Low luminescent signal | - Poor transfection efficiency- Low protein expression- Incorrect orientation of luciferase fragments | - Optimize transfection protocol- Use a different cell line- Test different fusion construct orientations (N- or C-terminal tagging) |
| High background signal | - Spontaneous association of luciferase fragments- Overexpression of fusion proteins | - Include a negative control (e.g., one Igf2BP1 construct with an empty vector for the other half)- Titrate the amount of plasmid DNA used for transfection |
| High well-to-well variability | - Inconsistent cell seeding- Pipetting errors | - Ensure a single-cell suspension before seeding- Use calibrated pipettes and be consistent with technique |
Conclusion
The split-luciferase complementation assay provides a robust and sensitive method for measuring the efficacy of inhibitors targeting the dimerization of Igf2BP1 in a cellular context. This assay is well-suited for high-throughput screening of compound libraries to identify novel Igf2BP1 inhibitors and for characterizing the dose-dependent effects of lead compounds in drug development programs. The quantitative data generated from this assay can provide valuable insights into the cellular potency of Igf2BP1 inhibitors.
References
Application Notes and Protocols for In Vitro Transcription/Translation Assays with Igf2BP1-IN-1
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing Igf2BP1-IN-1, a novel inhibitor of the Insulin-like Growth Factor 2 mRNA-binding protein 1 (IGF2BP1), in in vitro transcription/translation assays. These guidelines are intended to assist researchers in assessing the inhibitory effect of this compound on the expression of IGF2BP1 target genes.
Introduction to IGF2BP1
Insulin-like Growth Factor 2 mRNA-binding protein 1 (IGF2BP1) is an oncofetal RNA-binding protein that plays a crucial role in embryogenesis and carcinogenesis.[1] Overexpressed in a multitude of cancers, including melanoma, breast, ovarian, colon, liver, and lung cancer, its presence is often correlated with poor prognosis and reduced survival.[2][3][4] IGF2BP1 functions by binding to specific mRNAs, thereby regulating their stability, localization, and translation.[1][2] A key mechanism of IGF2BP1 is its role as an N6-methyladenosine (m6A) reader, preferentially binding to m6A-modified mRNAs to enhance their stability and translation.[4][5][6]
IGF2BP1 promotes tumor progression by post-transcriptionally regulating the expression of key oncogenes such as MYC, KRAS, and E2F1.[3][5][7][8] By stabilizing these transcripts, IGF2BP1 contributes to enhanced cancer cell proliferation, migration, invasion, and resistance to chemotherapy.[5][9][10] The synergistic effect of IGF2BP1 with mutations in genes like KRAS further highlights its significance as a therapeutic target.[8] Small molecule inhibitors that disrupt the IGF2BP1-RNA interaction have shown promise in reducing the expression of its target oncogenes and inhibiting cancer cell growth.[3][8]
This compound: A Novel Inhibitor
This compound is a small molecule inhibitor designed to specifically target IGF2BP1. Its mechanism of action is predicated on its ability to bind to a hydrophobic surface within the KH3 and KH4 domains of IGF2BP1, thereby inhibiting its interaction with target mRNAs, such as KRAS RNA.[8] This disruption of the IGF2BP1-RNA complex leads to decreased stability of the target mRNA and a subsequent reduction in protein expression. In vitro transcription/translation (IVTT) assays serve as a powerful tool to directly measure the inhibitory effect of this compound on the synthesis of specific proteins from their corresponding mRNA templates.
Key Signaling Pathways Involving IGF2BP1
IGF2BP1 is implicated in several pro-oncogenic signaling pathways. Understanding these pathways is crucial for contextualizing the effects of this compound.
References
- 1. Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) in hematological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.psu.edu [pure.psu.edu]
- 3. academic.oup.com [academic.oup.com]
- 4. Elevated expression of the RNA-binding protein IGF2BP1 enhances the mRNA stability of INHBA to promote the invasion and migration of esophageal squamous cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | IGF2BP1, a Conserved Regulator of RNA Turnover in Cancer [frontiersin.org]
- 6. IGF2BP1, a Conserved Regulator of RNA Turnover in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. tandfonline.com [tandfonline.com]
- 9. IGF2BP1 promotes cell migration by regulating MK5 and PTEN signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Igf2BP1-IN-1 solubility and stability in cell culture media
Welcome to the Technical Support Center for Igf2BP1-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[1] It is recommended to prepare a high-concentration stock solution, for example, at 10 mM or 100 mg/mL in 100% DMSO.[1]
Q2: I observed precipitation when I diluted my DMSO stock solution of this compound into my cell culture medium. What should I do?
A2: Precipitation upon dilution into aqueous-based cell culture media is a common issue for hydrophobic compounds. Please refer to our Troubleshooting Guide below for detailed steps to address this.
Q3: What is the recommended final concentration of DMSO in my cell culture experiments?
A3: The final concentration of DMSO should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity or off-target effects. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q4: How should I store the stock solution of this compound?
A4: Store the DMSO stock solution of this compound at -20°C or -80°C for long-term storage.[1] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] When stored at -80°C, the stock solution is expected to be stable for up to 6 months; at -20°C, it should be used within one month.[1]
Q5: Is there any information on the stability of this compound in cell culture media at 37°C?
Solubility and Storage Data
| Parameter | Value | Source |
| Solvent for Stock Solution | Dimethyl Sulfoxide (DMSO) | [1] |
| Solubility in DMSO | 100 mg/mL (128.56 mM) | [1] |
| Recommended Stock Conc. | 10 mM | General Practice |
| Storage of Solid Compound | -20°C, protect from light, stored under nitrogen | [1] |
| Storage of Stock Solution | -20°C (up to 1 month) or -80°C (up to 6 months) | [1] |
Troubleshooting Guide
Issue: Precipitate Formation in Cell Culture Media
This is a common challenge when working with hydrophobic small molecules. The following workflow can help you troubleshoot and resolve this issue.
Caption: Troubleshooting workflow for addressing solubility issues with this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution in Cell Culture Medium
Objective: To prepare a working solution of this compound in cell culture medium with minimal precipitation.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile
-
Cell culture medium (e.g., DMEM, RPMI-1640), with or without serum, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of DMSO to the vial to achieve a 10 mM concentration (Molecular Weight of this compound is 777.87 g/mol ).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C and brief sonication can aid dissolution.[1]
-
-
Prepare the Working Solution:
-
Pre-warm the desired volume of cell culture medium to 37°C.
-
While vortexing the pre-warmed medium, add the required volume of the 10 mM DMSO stock solution dropwise to achieve the desired final concentration.
-
Continue to vortex for an additional 30-60 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, refer to the Troubleshooting Guide.
-
Use the freshly prepared working solution immediately for your cell-based assays.
-
Protocol 2: Assessment of this compound Stability in Cell Culture Medium
Objective: To determine the stability of this compound in a specific cell culture medium over time at 37°C.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Cell culture medium of interest (with and without serum)
-
Sterile 24-well tissue culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Acetonitrile (B52724) (ACN) or Methanol (B129727) (MeOH)
-
Microcentrifuge
-
HPLC-MS system
Experimental Workflow:
Caption: Experimental workflow for determining the stability of this compound.
Procedure:
-
Prepare a working solution of this compound (e.g., 10 µM) in your cell culture medium of interest as described in Protocol 1.
-
Dispense 1 mL of the working solution into triplicate wells of a 24-well plate.
-
Immediately collect a 100 µL aliquot from each well for the T=0 time point.
-
Incubate the plate in a humidified incubator at 37°C with 5% CO₂.
-
At subsequent time points (e.g., 2, 4, 8, 24, and 48 hours), collect 100 µL aliquots from each well.
-
For each collected aliquot, add 200 µL of cold acetonitrile or methanol to precipitate proteins and stop any degradation.
-
Vortex the samples and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to HPLC vials for analysis.
-
Analyze the samples by a validated HPLC-MS method to determine the concentration of the remaining this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 time point and plot the results to determine the stability profile.
Signaling Pathway
This compound is an inhibitor of the Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1). IGF2BP1 is an RNA-binding protein that stabilizes specific target mRNAs, including those of oncogenes, thereby promoting their translation. By inhibiting IGF2BP1, this compound is expected to decrease the stability of these target mRNAs, leading to their degradation and a subsequent reduction in the corresponding protein levels.
Caption: The inhibitory action of this compound on the IGF2BP1 signaling pathway.
References
Technical Support Center: Optimizing Igf2BP1-IN-1 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Igf2BP1-IN-1 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule inhibitor of the Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1). IGF2BP1 is an oncofetal protein that is overexpressed in many cancers and contributes to tumor progression by binding to and stabilizing the mRNAs of various oncogenes, such as MYC and KRAS. By inhibiting IGF2BP1, this compound disrupts this stabilization, leading to the degradation of these oncogenic mRNAs, which in turn can suppress cancer cell proliferation and induce apoptosis.
Q2: What is a good starting concentration for my in vitro experiments with this compound?
A2: A good starting point is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific cell line. Based on published data, the IC50 of this compound varies across different cancer cell lines. We recommend a starting concentration range of 1 nM to 10 µM. Refer to the table below for published IC50 values in various cell lines.
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture medium is kept low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the known signaling pathways affected by this compound?
A4: By inhibiting IGF2BP1, this compound can modulate several cancer-related signaling pathways. These include, but are not limited to, the PI3K/AKT/mTOR, Wnt/β-catenin, and Hedgehog signaling pathways. The primary mechanism is the destabilization of mRNAs for key components of these pathways.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound across various human cancer cell lines. This data can be used as a reference for designing initial dose-response experiments.
| Cell Line | Cancer Type | Parameter | Value |
| A549 | Non-small cell lung cancer | IC50 | 9 nM |
| HCT116 | Colorectal cancer | IC50 | 34 nM |
| PANC-1 | Pancreatic cancer | IC50 | 88 nM |
| SK-OV-3 | Ovarian cancer | IC50 | 54 nM |
| MDA-MB-231 | Breast cancer | IC50 | Not specified |
Experimental Workflow and Methodologies
To assist in optimizing your experiments, we provide a logical workflow and detailed protocols for key assays.
Caption: A logical workflow for optimizing this compound concentration in vitro.
Detailed Experimental Protocols
1. Cell Viability (MTT) Assay for IC50 Determination
This protocol is a general guideline for determining the IC50 of this compound using a 96-well plate format.
-
Materials:
-
Target cancer cell line
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A common starting range is 0.01, 0.1, 1, 10, 100, 1000, and 10000 nM. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Shake the plate gently for 10 minutes to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.[1][2][3]
-
2. Apoptosis Assay (Annexin V Staining)
This protocol outlines the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
-
Materials:
-
Cells treated with this compound and vehicle control
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound (e.g., based on IC50) for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-free dissociation solution.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.[4][5][6][7]
-
3. Western Blotting for Downstream Targets
This protocol describes the detection of changes in protein expression of Igf2BP1 targets (e.g., MYC, KRAS) after treatment with this compound.
-
Materials:
-
Cells treated with this compound and vehicle control
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to MYC, KRAS, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.[8][9][10][11]
-
Troubleshooting Guide
Encountering issues in your experiments? This guide provides solutions to common problems.
Caption: A troubleshooting guide for common issues in this compound experiments.
Issue 1: Inconsistent or non-reproducible results.
-
Possible Cause:
-
Inhibitor Instability: this compound may be unstable in solution, especially with repeated freeze-thaw cycles.
-
Cell Culture Variability: Inconsistent cell passage number, confluency, or seeding density.
-
Pipetting Errors: Inaccurate dilutions or additions of the inhibitor.
-
-
Solution:
-
Aliquot the this compound stock solution to avoid multiple freeze-thaw cycles. Protect from light.
-
Maintain a consistent cell culture practice. Use cells within a defined passage number range.
-
Calibrate pipettes regularly and use appropriate pipetting techniques.
-
Issue 2: Higher than expected IC50 value or lack of effect.
-
Possible Cause:
-
Cell Line Resistance: The target cell line may have low expression of Igf2BP1 or have compensatory mechanisms.
-
Inhibitor Degradation: The inhibitor may have degraded due to improper storage.
-
High Protein Binding: The inhibitor may bind to serum proteins in the culture medium, reducing its effective concentration.
-
-
Solution:
-
Confirm Igf2BP1 expression in your cell line using Western Blot or qPCR.
-
Use a fresh aliquot of this compound.
-
Consider performing experiments in serum-free or low-serum medium for a short duration, if compatible with your cells.
-
Issue 3: Vehicle (DMSO) control shows significant effects on cells.
-
Possible Cause:
-
The final concentration of DMSO in the culture medium is too high.
-
-
Solution:
-
Ensure the final DMSO concentration is kept at a non-toxic level, typically below 0.5%, and ideally at or below 0.1%.[12][13][14][15][16]
-
Perform a vehicle toxicity test by treating your cells with a range of DMSO concentrations to determine the maximum tolerated concentration for your specific cell line.
-
Always include a vehicle control group in your experiments that matches the DMSO concentration in your treated groups.
-
Igf2BP1 Signaling Pathway
The following diagram illustrates the simplified signaling pathway involving IGF2BP1 and the mechanism of action for this compound.
Caption: Simplified diagram of the Igf2BP1 signaling pathway and its inhibition by this compound.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kumc.edu [kumc.edu]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. bio-rad.com [bio-rad.com]
- 11. bosterbio.com [bosterbio.com]
- 12. lifetein.com [lifetein.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Off-Target Effects of Igf2BP1 Inhibitors
A Note on Nomenclature: The small molecule inhibitor "Igf2BP1-IN-1" is a hypothetical designation for the purposes of this guide. The troubleshooting advice, protocols, and data presented are based on published findings for known Igf2BP1 inhibitors, primarily BTYNB and 7773 , which will be used as illustrative examples.
This guide is intended for researchers, scientists, and drug development professionals who are using small molecule inhibitors of the Insulin-like growth factor 2 mRNA-binding protein 1 (Igf2BP1) and encountering potential off-target effects or unexpected results in their experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: My Igf2BP1 inhibitor is showing toxicity in cell lines that do not express Igf2BP1. What could be the cause?
A1: This is a strong indication of off-target effects. The inhibitor may be interacting with other cellular proteins essential for cell viability.
Troubleshooting Steps:
-
Confirm Igf2BP1 Expression: First, rigorously confirm the absence of Igf2BP1 protein in your negative control cell lines using Western blotting.
-
Dose-Response Curve: Perform a dose-response experiment in both your Igf2BP1-positive and Igf2BP1-negative cell lines. An ideal inhibitor should show a significant difference in the IC50 value between these lines. For example, BTYNB showed no inhibition of cell proliferation in IMP1-negative cells at concentrations up to 50 μM.[1]
-
Structural Analogs: If available, test a structurally related but inactive analog of your inhibitor. This can help differentiate between a general chemotype-driven toxicity and a target-specific effect.
-
Rescue Experiment: In Igf2BP1-positive cells, transfect with a form of Igf2BP1 that is resistant to the inhibitor (if the binding site is known and amenable to mutation) to see if you can rescue the phenotype. Overexpression of Igf2BP1 has been shown to reverse the inhibitory effects of BTYNB on cell proliferation.[1][2][3]
Q2: I'm not observing the expected downstream effects on known Igf2BP1 target mRNAs (e.g., c-Myc, KRAS) after treatment with the inhibitor. Why might this be?
A2: This could be due to several factors, including insufficient intracellular concentration of the inhibitor, cell-type specific differences in Igf2BP1 function, or issues with the experimental readout.
Troubleshooting Steps:
-
Verify Target Engagement: Confirm that the inhibitor is binding to Igf2BP1 in your cellular context. A cellular thermal shift assay (CETSA) can be used to assess target engagement in intact cells.
-
Optimize Treatment Conditions: Perform a time-course and dose-response experiment to determine the optimal concentration and duration of treatment. The effect of Igf2BP1 inhibitors on target mRNA levels can be time and cell-type dependent.[4]
-
Assess mRNA Stability: The primary mechanism of Igf2BP1 is to stabilize its target mRNAs.[5] Perform an mRNA stability assay by treating cells with a transcription inhibitor (e.g., Actinomycin D) with and without your Igf2BP1 inhibitor and measure the decay rate of target mRNAs using qRT-PCR. BTYNB has been shown to destabilize c-Myc mRNA.[2][3]
-
Check for Paralogue Specificity: The inhibitor may have different affinities for the three Igf2BP paralogues (Igf2BP1, Igf2BP2, and Igf2BP3). For instance, the inhibitor '7773' was found to inhibit Igf2BP1 and Igf2BP3, but not Igf2bp2, in vitro.[4] If your cell line predominantly expresses a non-targeted paralogue, the expected downstream effects may not be observed. Use qRT-PCR or Western blotting to determine the expression levels of all three Igf2BP paralogues in your cell line.
Q3: My Igf2BP1 inhibitor is causing cell cycle arrest at a different phase than reported, or it's inducing apoptosis when it's expected to be cytostatic. What does this suggest?
A3: This could point to off-target effects on cell cycle or apoptosis regulatory proteins. For example, BTYNB was found to have a mild effect on apoptosis in leukemic cells but did induce S-phase arrest in K562 cells.[6]
Troubleshooting Steps:
-
Detailed Cell Cycle Analysis: Use flow cytometry with propidium (B1200493) iodide staining to get a detailed profile of cell cycle distribution at multiple time points and concentrations.
-
Apoptosis Assays: Quantify apoptosis using multiple methods, such as Annexin V/PI staining and western blotting for cleaved caspases (e.g., Caspase-3, Caspase-9) and PARP.
-
Kinase Profiling: Many small molecule inhibitors have off-target effects on kinases. Consider performing a broad-panel kinase screen to identify potential off-target kinases that could explain the observed phenotype.
-
Compare with Genetic Knockdown: Use siRNA or shRNA to knock down Igf2BP1 and compare the resulting phenotype to that of the inhibitor. While not foolproof, a high degree of concordance strengthens the case for on-target activity.
Quantitative Data Summary
Table 1: In Vitro Binding Affinity and Cellular Potency of Selected Igf2BP1 Inhibitors
| Compound | Assay Type | Target/Interaction | IC50 / KD | Cell Line | Notes |
| 7773 | Fluorescence Polarization | Igf2bp1 - Kras RNA | IC50: 30.45 µM | N/A | Less effective against Igf2bp2.[4] |
| 7773 | MicroScale Thermophoresis | 7773 - Igf2bp1 | KD: 17 µM | N/A | Binds to the KH34 di-domain.[4] |
| AVJ16 | Binding Assays | AVJ16 - Igf2bp1 | KD: 1.4 µM | N/A | A derivative of 7773 with ~12-fold higher affinity.[7][8] |
| BTYNB | Cell Proliferation | SK-N-AS (Neuroblastoma) | ~10 µM | SK-N-AS | Decreased proliferation by ~60%.[9] |
| BTYNB | Cell Proliferation | SK-N-BE(2) (Neuroblastoma) | ~10 µM | SK-N-BE(2) | Decreased proliferation by 35-40%.[9] |
| BTYNB | Cell Proliferation | SK-N-DZ (Neuroblastoma) | ~20 µM | SK-N-DZ | Decreased proliferation by 35-40%.[9] |
Table 2: Documented Effects of Igf2BP1 Inhibitors on Downstream Targets and Pathways
| Inhibitor | Effect | Target mRNA/Protein | Pathway | Cell Line(s) | Reference |
| BTYNB | Destabilizes mRNA, downregulates protein | c-Myc | Oncogenic signaling | Melanoma, Ovarian Cancer | [2][3] |
| BTYNB | Downregulates mRNA | β-TrCP1 | NF-κB Signaling | Melanoma, Ovarian Cancer | [2][3] |
| 7773 | Reduces steady-state mRNA levels | KRAS | MAPK/ERK Signaling | ES2, H1299 | [4] |
| BTYNB | Upregulates gene expression | CD11B, ZFPM1, KLF5 | Cellular Differentiation | Leukemic cells | [6] |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action for Igf2BP1 inhibitors.
Caption: A logical workflow for troubleshooting off-target effects.
Key Experimental Protocols
1. Western Blot for Igf2BP1 Expression
-
Objective: To confirm the presence or absence of Igf2BP1 protein in cell lysates.
-
Methodology:
-
Lysate Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein lysate on a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against Igf2BP1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate. A loading control (e.g., GAPDH, β-actin) is essential.
-
2. mRNA Stability Assay
-
Objective: To determine if the Igf2BP1 inhibitor decreases the stability of a target mRNA.
-
Methodology:
-
Cell Plating: Seed cells at a density that will be sub-confluent at the time of harvest.
-
Inhibitor Treatment: Treat cells with the Igf2BP1 inhibitor or vehicle control for a predetermined time (e.g., 24 hours).
-
Transcription Inhibition: Add Actinomycin D (final concentration ~5 µg/mL) to all wells to block new mRNA synthesis.
-
Time-Course Harvest: Harvest cells at various time points after Actinomycin D addition (e.g., 0, 2, 4, 6, 8 hours).
-
RNA Extraction and qRT-PCR: Extract total RNA and perform quantitative reverse transcription PCR (qRT-PCR) for the target mRNA and a stable housekeeping gene.[1]
-
Data Analysis: Normalize the target mRNA levels to the housekeeping gene and calculate the mRNA half-life for both inhibitor-treated and control groups.
-
3. Cell Viability/Proliferation Assay (MTT Assay)
-
Objective: To assess the effect of the Igf2BP1 inhibitor on cell viability and proliferation.
-
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with a serial dilution of the Igf2BP1 inhibitor for 24-72 hours.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.[6]
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm.
-
Data Analysis: Plot the percentage of viable cells against the inhibitor concentration to determine the IC50 value.
-
4. RNA Immunoprecipitation (RIP)-qPCR
-
Objective: To validate that a specific mRNA is a direct target of Igf2BP1 and to assess if the inhibitor disrupts this interaction.
-
Methodology:
-
Cell Lysis: Prepare whole-cell lysates under non-denaturing conditions.
-
Immunoprecipitation: Incubate the lysate with magnetic beads conjugated to an anti-Igf2BP1 antibody or an IgG control.
-
Washing: Wash the beads extensively to remove non-specific binding.
-
RNA Elution and Purification: Elute and purify the RNA from the immunoprecipitated complexes.
-
qRT-PCR: Perform qRT-PCR on the eluted RNA to quantify the abundance of the target mRNA. A significant enrichment in the Igf2BP1 IP compared to the IgG control confirms the interaction.[10][11][12][13] This assay can be adapted to test the effect of the inhibitor by pre-treating cells before lysis.
-
References
- 1. A Novel IMP1 Inhibitor, BTYNB, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.illinois.edu [experts.illinois.edu]
- 3. A Novel IMP1 Inhibitor, BTYNB, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitor of Igf2bp1 represses Kras and a pro-oncogenic phenotype in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) in hematological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BTYNB, an inhibitor of RNA binding protein IGF2BP1 reduces proliferation and induces differentiation of leukemic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Inhibition of the mRNA-Binding Protein IGF2BP1 Suppresses Proliferation and Sensitizes Neuroblastoma Cells to Chemotherapeutic Agents [frontiersin.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Protocol for identification and validation of IGF2BP1 target genes in pluripotent human embryonic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Igf2BP1-IN-1 IC50 Determination in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the half-maximal inhibitory concentration (IC50) of Igf2BP1-IN-1, a representative inhibitor of the Insulin-like Growth Factor 2 mRNA-binding protein 1 (IGF2BP1), in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is Igf2BP1 and why is it a target in cancer therapy?
A1: Igf2BP1 is an oncofetal RNA-binding protein that is highly expressed during embryonic development and in various cancers, while its expression is minimal in healthy adult tissues.[1] It plays a crucial role in promoting tumor progression by stabilizing mRNAs of oncogenes like c-Myc, thereby leading to increased cancer cell proliferation, migration, and resistance to therapy.[1][2] Its selective expression in cancer cells makes it an attractive target for novel anti-cancer therapies.
Q2: What is this compound and what are its known analogues?
A2: this compound is a representative small molecule inhibitor designed to disrupt the function of Igf2BP1. While "this compound" is a generic identifier, several specific inhibitors have been developed and characterized, including BTYNB , 7773 , and its potent derivative, AVJ16 .[3][4][5] These inhibitors function by interfering with the binding of Igf2BP1 to its target mRNAs.[4]
Q3: What is an IC50 value and why is it important to determine?
A3: The IC50 (half-maximal inhibitory concentration) value represents the concentration of an inhibitor required to reduce a specific biological activity by 50%. In the context of cancer research, it is a critical measure of a drug's potency. Determining the IC50 of this compound in different cancer cell lines helps to assess its efficacy, compare its activity across various cancer types, and select appropriate concentrations for further in vitro and in vivo studies.
Q4: Which cell viability assays are recommended for determining the IC50 of this compound?
A4: Colorimetric assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CCK-8 (Cell Counting Kit-8) are widely used, reliable, and suitable for determining the IC50 of this compound.[6][7] These assays measure the metabolic activity of viable cells, which is proportional to the number of living cells.[6][7]
Q5: What are the key signaling pathways regulated by Igf2BP1?
A5: Igf2BP1 is known to modulate several pro-oncogenic signaling pathways. By stabilizing target mRNAs, it can enhance the activity of pathways such as the PI3K/AKT/mTOR and MAPK pathways.[8] It has also been shown to be involved in Wnt/β-catenin signaling.[8]
Troubleshooting Guide
This guide addresses common issues encountered during IC50 determination experiments for this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Pipetting errors during compound dilution or addition. 3. "Edge effect" in the 96-well plate. | 1. Ensure a homogeneous cell suspension before and during plating. 2. Use calibrated pipettes and practice consistent pipetting techniques. 3. To minimize the "edge effect," fill the outer wells with sterile PBS or media without cells and do not use them for experimental data.[9] |
| No dose-dependent inhibition observed | 1. The concentration range of this compound is too low or too high. 2. The selected cancer cell line does not express Igf2BP1 or is insensitive to its inhibition. 3. The inhibitor has degraded due to improper storage. | 1. Perform a preliminary experiment with a broad range of concentrations (e.g., 0.01 µM to 100 µM) to identify the inhibitory range. 2. Confirm Igf2BP1 expression in your cell line via Western Blot or qPCR. Consider using a positive control cell line known to express high levels of Igf2BP1 (e.g., H1299, HL60, K562).[3][5] 3. Prepare fresh stock solutions of the inhibitor and store them according to the manufacturer's instructions. |
| IC50 value seems too high or too low compared to expected values | 1. Differences in experimental conditions (e.g., cell seeding density, incubation time). 2. The specific analogue of this compound used has different potency. 3. The type of assay used (e.g., proliferation vs. migration) will yield different IC50 values. | 1. Standardize your protocol, including cell density and treatment duration. Be aware that IC50 values can be influenced by these parameters.[10] 2. Ensure you are comparing your results to data generated with the same inhibitor. 3. Clearly report the assay type along with the IC50 value. For example, an IC50 for cell migration may differ significantly from an IC50 for cell viability. |
| Inconsistent results between experiments | 1. Variation in cell passage number. 2. Contamination of cell cultures. 3. Inconsistent incubation times. | 1. Use cells within a consistent and low passage number range for all experiments. 2. Regularly check cell cultures for any signs of contamination. 3. Ensure precise and consistent incubation times for both drug treatment and assay development. |
Quantitative Data Summary
The following table summarizes the reported IC50 values for known Igf2BP1 inhibitors in various cancer cell lines. It is important to note the specific assay used as the IC50 value is context-dependent.
| Inhibitor | Cancer Cell Line | Assay Type | IC50 Value (µM) |
| BTYNB | HL60 (Leukemia) | Cell Viability | 21.56[3] |
| BTYNB | K562 (Leukemia) | Cell Viability | 6.76[3] |
| AVJ16 | H1299 (Lung Cancer) | Wound Healing (Migration) | 0.7[5] |
| 7773 | - | In vitro RNA Binding | ~30[4] |
Note: The IC50 value for compound 7773 reflects its ability to inhibit the binding of Igf2BP1 to RNA in a cell-free system and is not a measure of its effect on cell viability.
Detailed Experimental Protocols
Protocol 1: Determination of IC50 using the MTT Assay
This protocol outlines the steps to determine the IC50 of this compound in adherent cancer cell lines.
Materials:
-
Selected cancer cell line
-
This compound (or a specific analogue like BTYNB or AVJ16)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Dimethyl Sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Count the cells and adjust the concentration to the desired seeding density (e.g., 5,000 - 10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve a range of final concentrations. It is recommended to perform a wide range initially (e.g., 0.01, 0.1, 1, 10, 100 µM) and then a narrower range in subsequent experiments.
-
Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.[6]
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[6]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.[6][11]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the inhibitor concentration and fit a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Visualizations
Igf2BP1 Signaling Pathway
Caption: Igf2BP1 signaling pathways in cancer.
Experimental Workflow for IC50 Determination
References
- 1. New drug candidate blocks lung cancer growth without harming healthy cells | EurekAlert! [eurekalert.org]
- 2. Frontiers | IGF2BP1, a New Target to Overcome Drug Resistance in Melanoma? [frontiersin.org]
- 3. BTYNB, an inhibitor of RNA binding protein IGF2BP1 reduces proliferation and induces differentiation of leukemic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitor of Igf2bp1 represses Kras and a pro-oncogenic phenotype in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. AVJ16 inhibits lung carcinoma by targeting IGF2BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Addressing IGF2BP1 Inhibitor Resistance in Long-Term Studies
Welcome to the technical support center for researchers encountering resistance to IGF2BP1 inhibitors in long-term cancer studies. This resource provides troubleshooting guidance and frequently asked questions to help you navigate experimental challenges and understand potential resistance mechanisms.
Troubleshooting Guide: Investigating Resistance to Igf2BP1-IN-1
Acquired resistance to targeted therapies like this compound is a significant challenge in cancer research. The following table outlines potential mechanisms of resistance and provides structured troubleshooting strategies to investigate them.
| Potential Resistance Mechanism | Experimental Approach to Investigate | Expected Outcome if Hypothesis is Correct | Primary Action/Next Step |
| Target Alteration | Sequence the IGF2BP1 gene in resistant cells to identify mutations in the inhibitor binding site. | Identification of mutations in the KH3/KH4 domains where inhibitors like AVJ16 are known to bind[1][2]. | - Develop mutation-specific assays to confirm impact on drug binding. - Screen for second-generation inhibitors that can overcome the identified mutation. |
| Upregulation of IGF2BP1 Expression | - Perform qRT-PCR and Western blotting to compare IGF2BP1 mRNA and protein levels between sensitive and resistant cells. - Analyze promoter regions for epigenetic modifications. | Significantly higher levels of IGF2BP1 in resistant cells, suggesting the need for higher inhibitor concentrations. | - Increase the dose of this compound to determine if resistance can be overcome. - Investigate upstream regulators of IGF2BP1 expression. |
| Activation of Bypass Signaling Pathways | - Conduct phosphoproteomic or RNA-seq analysis to identify upregulated signaling pathways in resistant cells. - Validate findings with Western blotting for key pathway proteins (e.g., p-AKT, p-ERK, β-catenin). | Increased activation of pro-survival pathways such as PI3K/AKT/mTOR, MAPK/ERK, or Wnt/β-catenin in resistant cells[3][4]. | - Test combination therapies with inhibitors of the identified bypass pathway. - Use shRNA or CRISPR to validate the role of key pathway components in resistance. |
| Increased Drug Efflux | - Use fluorescently labeled this compound or a surrogate substrate to measure intracellular drug accumulation. - Assess the expression of ABC transporters (e.g., ABCB1, ABCG2) via qRT-PCR and Western blotting. | Reduced intracellular inhibitor concentration and increased expression of ABC transporters in resistant cells. | - Co-administer with known ABC transporter inhibitors to see if sensitivity is restored. - Design inhibitor analogs with lower affinity for efflux pumps. |
| Altered RNA Methylation (m6A) | - Perform MeRIP-seq to compare m6A methylation patterns of IGF2BP1 target mRNAs between sensitive and resistant cells. - Analyze the expression of m6A writers (e.g., METTL3) and erasers. | Changes in m6A modifications on key oncogenic transcripts, potentially altering their dependence on IGF2BP1 for stability[3][5][6]. | - Investigate the activity of m6A modifying enzymes as potential therapeutic co-targets. |
Frequently Asked Questions (FAQs)
General
Q1: What is the primary mechanism of action for IGF2BP1 and its inhibitors?
A1: IGF2BP1 is an RNA-binding protein that recognizes and binds to specific mRNA transcripts, particularly those with N6-methyladenosine (m6A) modifications. This binding enhances the stability and promotes the translation of target mRNAs, many of which are key oncogenes like MYC, KRAS, and cell cycle regulators like E2F1[5][6][7][8]. By stabilizing these transcripts, IGF2BP1 promotes cancer cell proliferation, migration, and survival[5][9][10]. Small molecule inhibitors of IGF2BP1, such as BTYNB and AVJ16, are designed to disrupt the interaction between IGF2BP1 and its target RNAs, thereby leading to the degradation of these oncogenic transcripts and subsequent anti-tumor effects[1][8][11].
Q2: My cells are showing reduced sensitivity to this compound over time. What is the first step to confirm resistance?
A2: The first step is to quantitatively determine the shift in drug sensitivity. You should perform a dose-response curve and calculate the half-maximal inhibitory concentration (IC50) for both your parental (sensitive) cell line and the suspected resistant cell line. A significant increase in the IC50 value for the long-term treated cells confirms the development of resistance[12].
Troubleshooting Specific Issues
Q3: I've confirmed resistance, but I don't see any mutations in the IGF2BP1 gene. What should I investigate next?
A3: If target alteration is ruled out, the next logical step is to investigate non-mutational resistance mechanisms. We recommend exploring:
-
IGF2BP1 Upregulation: Check for increased protein levels via Western blot.
-
Bypass Pathways: Use a phospho-kinase array or RNA-seq to get a broad overview of signaling changes. The PI3K/AKT and MAPK pathways are common culprits in acquired resistance to targeted therapies[3].
-
Drug Efflux: Evaluate the expression of common ATP-binding cassette (ABC) transporters.
Q4: RNA-seq data from my resistant cells shows upregulation of several receptor tyrosine kinases (RTKs). How does this relate to this compound resistance?
A4: Upregulation of RTKs can activate downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, in a ligand-dependent manner. This can create a "bypass" route that reactivates the same pro-survival signals that were suppressed by this compound, rendering the inhibitor ineffective. This is a classic mechanism of resistance to targeted cancer therapies.
Q5: Can I combine this compound with other inhibitors to overcome resistance?
A5: Yes, combination therapy is a promising strategy. Based on your findings for the resistance mechanism, you could combine this compound with:
-
MEK or AKT inhibitors: If you observe activation of the MAPK or PI3K pathways[3].
-
CDK inhibitors: As IGF2BP1 is known to regulate the cell cycle, combination with CDK inhibitors like Dinaciclib has shown synergistic effects[11][13].
-
Chemotherapeutic agents: Inhibition of IGF2BP1 has been shown to sensitize cancer cells to traditional chemotherapies[4][14][15].
Experimental Protocols
Protocol 1: Generation of Drug-Resistant Cell Lines
This protocol describes a method for generating drug-resistant cancer cell lines through continuous, dose-escalating exposure to an inhibitor[12][16].
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound (or other inhibitor)
-
Cell counting solution (e.g., Trypan Blue)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Determine Initial Dosing: Culture the parental cell line and determine the initial IC20 (the concentration that inhibits 20% of cell growth) of this compound.
-
Initial Exposure: Treat the parental cells with the IC20 concentration of the inhibitor.
-
Monitor and Passage: Monitor the cells daily. When they reach 70-80% confluency and exhibit stable growth, passage them and continue treatment with the same inhibitor concentration.
-
Dose Escalation: Once the cells have adapted and are proliferating robustly (typically after 2-3 passages), double the concentration of the inhibitor.
-
Repeat and Select: Repeat the process of adaptation and dose escalation. This process can take several months. A significant increase in the IC50 value (e.g., >10-fold) indicates the successful establishment of a resistant cell line[12].
-
Cryopreservation: At each stage of increased resistance, cryopreserve a batch of cells for future experiments.
Protocol 2: shRNA-Mediated Knockdown of a Target Gene
This protocol outlines the steps for using short hairpin RNA (shRNA) to stably knock down the expression of a gene of interest to validate its role in resistance.
Materials:
-
Lentiviral shRNA constructs (targeting your gene of interest and a non-targeting control)
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells (for viral production)
-
Transfection reagent
-
Target cancer cell line (sensitive and resistant)
-
Polybrene
-
Puromycin (or other selection antibiotic)
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with the shRNA construct and packaging/envelope plasmids. Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Transduction: Plate your target cancer cells. Add the viral supernatant to the cells in the presence of polybrene (to enhance transduction efficiency).
-
Selection: 48 hours post-transduction, replace the medium with fresh medium containing the appropriate selection antibiotic (e.g., puromycin) to select for successfully transduced cells.
-
Expansion and Validation: Expand the stable, selected cell population. Validate the knockdown efficiency via qRT-PCR and Western blotting.
-
Functional Assays: Use the knockdown cell lines in cell viability or other functional assays to determine if silencing the target gene re-sensitizes the resistant cells to this compound.
Visualizations
Below are diagrams illustrating key concepts related to IGF2BP1 function and resistance.
Caption: IGF2BP1 signaling pathway and point of inhibition.
Caption: Workflow for investigating this compound resistance.
Caption: Bypass pathway activation as a resistance mechanism.
References
- 1. Development of a specific and potent IGF2BP1 inhibitor: A promising therapeutic agent for IGF2BP1-expressing cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulatory mechanisms and therapeutic implications of insulin-like growth factor 2 mRNA-binding proteins, the emerging crucial m6A regulators of tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | IGF2BP1, a Conserved Regulator of RNA Turnover in Cancer [frontiersin.org]
- 6. IGF2BP1, a Conserved Regulator of RNA Turnover in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. academic.oup.com [academic.oup.com]
- 9. IGF2BP1 promotes cell migration by regulating MK5 and PTEN signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | IGF2BP1, a New Target to Overcome Drug Resistance in Melanoma? [frontiersin.org]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. frontiersin.org [frontiersin.org]
- 14. IGF2BP1: a critical driver of cancer progression and therapeutic target - ecancer [ecancer.org]
- 15. news-medical.net [news-medical.net]
- 16. blog.crownbio.com [blog.crownbio.com]
Best practices for Igf2BP1-IN-1 storage and handling
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage, handling, and use of Igf2BP1-IN-1. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible experiments.
I. Storage and Handling
Proper storage and handling of this compound are critical to maintain its stability and activity. Follow these guidelines to ensure the integrity of the compound.
Storage of Lyophilized Powder and Stock Solutions:
| Condition | Lyophilized Powder | Stock Solution in DMSO |
| -20°C | 2 years | 1 month (protect from light) |
| -80°C | 2 years | 6 months (protect from light, stored under nitrogen) |
Handling Recommendations:
-
Reconstitution: Prepare stock solutions by dissolving the lyophilized powder in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).[1] To enhance solubility, the tube can be warmed to 37°C and sonicated in an ultrasonic bath.[1]
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, it is highly recommended to aliquot the stock solution into single-use vials upon preparation.[1]
-
Protection from Light: this compound is light-sensitive. Both the lyophilized powder and stock solutions should be stored in amber vials or tubes wrapped in foil to protect them from light.[1]
-
Inert Atmosphere: For long-term storage of stock solutions at -80°C, it is recommended to store them under an inert gas like nitrogen to prevent oxidation.[1]
II. Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no inhibitory effect | Degradation of the compound: Improper storage or repeated freeze-thaw cycles may have compromised the inhibitor's activity. | - Ensure the compound has been stored correctly according to the guidelines.- Use a fresh aliquot of the stock solution for each experiment. |
| Incorrect concentration: The concentration used may be too low for the specific cell line or experimental conditions. | - Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your cell line.[2] | |
| Poor cell permeability: The inhibitor may not be efficiently entering the cells. | - While this compound is a small molecule designed for cell permeability, incubation time can be optimized. Try extending the incubation period. | |
| Precipitation in culture media: The inhibitor may not be fully soluble in the final culture medium, especially at higher concentrations. | - Ensure the final concentration of the solvent (e.g., DMSO) is kept low (typically <0.5%) to avoid both toxicity and precipitation.[2]- Visually inspect the media for any signs of precipitation after adding the inhibitor. | |
| High cellular toxicity | Off-target effects: At high concentrations, the inhibitor might affect other cellular pathways, leading to toxicity. | - Use the lowest effective concentration determined from your dose-response experiments.- Compare the observed phenotype with known effects of IGF2BP1 inhibition to assess specificity. |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | - Prepare a vehicle control with the same final concentration of the solvent to distinguish between inhibitor-specific and solvent-induced toxicity.[2] | |
| Variability between replicates | Inconsistent inhibitor concentration: Errors in pipetting or serial dilutions. | - Prepare a master mix of the inhibitor in the culture medium to add to all relevant wells, ensuring consistency.[2] |
| Cell culture variability: Differences in cell density, passage number, or overall health of the cells. | - Maintain consistent cell culture practices, including seeding density and passage number, for all experiments.[2] |
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for preparing stock solutions of this compound is DMSO.[1]
Q2: How should I prepare my working solutions from the DMSO stock?
A2: Prepare working solutions by diluting the DMSO stock solution in your cell culture medium. It is important to ensure that the final concentration of DMSO in the culture medium is not toxic to your cells, typically below 0.5%.[2]
Q3: Can I store the diluted working solutions?
A3: It is not recommended to store diluted working solutions in culture media for extended periods, as the stability of the compound in aqueous solutions at 37°C may be limited. Prepare fresh working solutions for each experiment from a frozen aliquot of the DMSO stock solution.
Q4: How can I confirm that this compound is active in my experiment?
A4: To confirm the activity of this compound, you can perform a Western blot or qPCR to measure the protein or mRNA levels of known IGF2BP1 downstream targets, such as c-Myc, KRAS, or PTEN. A decrease in the expression of these targets upon treatment with the inhibitor would indicate its activity.
Q5: Are there any known off-target effects of this compound?
A5: While specific off-target effects for this compound are not extensively documented in the provided search results, it is a common consideration for small molecule inhibitors. To minimize potential off-target effects, it is crucial to use the lowest effective concentration and include appropriate controls in your experiments.[2]
IV. Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol outlines a method to assess the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Inhibitor Treatment: Prepare a series of dilutions of this compound in complete culture medium from your DMSO stock solution. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or a vehicle control (medium with the same concentration of DMSO).
-
Incubate the plate for the desired treatment period (e.g., 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: After the incubation, carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
V. Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the IGF2BP1 signaling pathway and a general experimental workflow for using this compound.
References
Normalization controls for Igf2BP1-IN-1 cellular assays
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the use of Igf2BP1-IN-1 in cellular assays. The following sections offer troubleshooting advice and frequently asked questions (FAQs) to ensure the accuracy and reliability of your experimental results, with a strong focus on the critical aspect of normalization controls.
Frequently Asked Questions (FAQs)
Q1: What is Igf2BP1 and how does this compound work?
A: Insulin-like growth factor 2 mRNA-binding protein 1 (Igf2BP1) is an RNA-binding protein that plays a significant role in cancer progression. It functions by binding to specific messenger RNAs (mRNAs), particularly those of oncogenes, and enhancing their stability. This leads to increased protein expression of cancer-promoting factors.[1][2][3][4][5][6][7][8][9] this compound is a small molecule inhibitor designed to disrupt the interaction between Igf2BP1 and its target mRNAs. By doing so, it promotes the degradation of these oncogenic transcripts, leading to reduced protein levels and suppression of the cancerous phenotype.[1][2][10][11]
Q2: Why are standard housekeeping genes like GAPDH and β-actin not always reliable for normalization in experiments with this compound?
A: The use of this compound can significantly impact cellular processes that affect the expression of commonly used housekeeping genes. Here's why:
-
Impact on mRNA Stability: this compound's primary mechanism is to alter mRNA stability. While it targets specific oncogenic transcripts, there is a possibility of off-target effects or indirect downstream consequences that could alter the stability of housekeeping gene mRNAs.
-
Effects on Cell Proliferation and Metabolism: Igf2BP1 is known to regulate cell proliferation. Inhibiting its function can lead to changes in the cell cycle and metabolic activity. The expression of many housekeeping genes, including GAPDH and β-actin, can be influenced by the proliferative state and metabolic shifts in cells.[12][13][14]
-
Drug-Induced Cellular Stress: Treatment with any small molecule inhibitor can induce a cellular stress response, which may alter the transcription and translation of various genes, including those traditionally considered stable.
Therefore, it is crucial to validate the stability of your chosen normalization controls under your specific experimental conditions.[15][16][17][18]
Q3: How do I select appropriate candidate normalization controls for my experiments with this compound?
A: The best practice is to select a panel of candidate housekeeping genes with diverse cellular functions. This reduces the likelihood that their expression will be co-regulated by the experimental treatment. Consider genes involved in different cellular processes, such as:
-
Ribosomal RNA: 18S rRNA
-
Ribosomal proteins: RPLP0, RPL13A
-
Transcription and translation: TBP (TATA-box binding protein), HPRT1 (hypoxanthine phosphoribosyltransferase 1)
-
Protein folding: PPIA (peptidylprolyl isomerase A)
-
Metabolism: SDHA (succinate dehydrogenase complex flavoprotein subunit A)
For Western blotting, in addition to traditional loading controls like β-actin and α-tubulin, consider total protein normalization as a reliable alternative.[3][4]
Q4: What is total protein normalization and why is it a good alternative for Western blotting?
A: Total protein normalization (TPN) uses the total amount of protein in each lane as the normalization factor, rather than the expression of a single housekeeping protein.[3] This is achieved by staining the membrane with a total protein stain (e.g., Ponceau S, Coomassie Brilliant Blue, or fluorescent stain) and quantifying the total protein in each lane.
Advantages of TPN:
-
Accounts for loading and transfer variability: It provides a direct measure of the total protein loaded and transferred, making it a more accurate representation of sample consistency.
-
Avoids issues with housekeeping protein variability: It is not dependent on the expression of a single protein that might be affected by the experimental conditions.
-
Wider linear range: Total protein stains often have a broader linear range for quantification compared to highly abundant housekeeping proteins, which can easily become saturated.[3]
Troubleshooting Guides
Issue 1: Inconsistent qPCR results after this compound treatment.
Possible Cause: Your housekeeping gene is not stably expressed under the experimental conditions.
Solution:
-
Validate your housekeeping genes: Perform a validation experiment as detailed in the "Experimental Protocols" section below. Use statistical algorithms like geNorm or NormFinder to identify the most stable reference gene or the optimal number of genes for normalization.[19][20][21][22][23]
-
Select a panel of candidate genes: Test at least 3-5 candidate housekeeping genes with different cellular functions.
-
Analyze the data: Use the validated stable gene(s) to re-normalize your qPCR data.
Issue 2: High variability in Western blot results.
Possible Cause 1: The chosen loading control protein's expression is affected by this compound.
Solution:
-
Validate your loading control: Perform a preliminary Western blot with your loading control antibody on lysates from your control and treated samples. Assess if there are significant changes in its expression.
-
Switch to a different loading control: If your current control is variable, test another one from a different functional class (e.g., if β-actin is variable, try Vinculin or α-tubulin).
-
Use Total Protein Normalization (TPN): TPN is a highly recommended alternative that is independent of single protein expression levels.[3][4]
Possible Cause 2: Uneven protein loading or transfer.
Solution:
-
Careful protein quantification: Ensure accurate protein concentration measurement of your lysates before loading.
-
Stain the membrane: After transfer, stain the membrane with Ponceau S to visually inspect for even loading and transfer across all lanes.
-
Optimize transfer conditions: Ensure your transfer system is working optimally for your proteins of interest.
Data Presentation: Normalization Control Stability
The stability of housekeeping genes and proteins can be context-dependent. The following tables summarize findings from the literature on the stability of common normalization controls under various conditions that may be relevant to experiments with this compound.
Table 1: Stability of Common Housekeeping Genes for qPCR in Cancer Cell Lines
| Housekeeping Gene | Cancer Type(s) | Experimental Condition(s) | Stability | Reference(s) |
| GAPDH | Various | Hypoxia, drug treatment | Often Unstable | [12][14][17][18] |
| ACTB (β-actin) | Various | Changes in cell growth, drug treatment | Often Unstable | [13][18][22] |
| B2M | Various | Drug treatment | Generally Stable | [17] |
| TBP | Sarcomas, Carcinomas | Comparison of cancer stem cells and native cells | Stable | [22] |
| HPRT1 | Various | Hypoxia, drug treatment | Generally Stable | [23] |
| RPLP0 | Various | Statin treatment | Stable | [1] |
| PPIA | Sarcomas, Carcinomas | Comparison of cancer stem cells and native cells | Stable | [22] |
Table 2: Stability of Common Loading Controls for Western Blotting in Cancer Cell Lines
| Loading Control | Molecular Weight (kDa) | Subcellular Localization | Conditions Affecting Stability | Reference(s) |
| β-actin | 42 | Cytoskeleton | Changes in cell growth conditions, drug treatments | [3][14] |
| α-tubulin | 50 | Cytoskeleton | Treatment with anti-mitotic drugs | [14] |
| GAPDH | 37 | Cytoplasm | Hypoxia, diabetes, some cancers | [12][14] |
| Vinculin | 124 | Focal adhesions, cell junctions | Generally stable, good for high MW proteins | [15] |
| Lamin B1 | 66 | Nucleus | Not suitable for samples without a nuclear envelope | |
| HSP60 | 60 | Mitochondria | Oxidative or temperature stress, some cancers |
Experimental Protocols
Protocol 1: Validation of Housekeeping Genes for qPCR
This protocol outlines the steps to identify the most stable housekeeping genes for normalizing qPCR data in experiments involving this compound.
1. Experimental Setup:
-
Culture your cells of interest.
-
Treat cells with a range of this compound concentrations (including a vehicle control) for your desired experimental duration.
-
Include samples from all experimental conditions that you plan to analyze.
2. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from all samples using a standardized method. Ensure high-quality RNA (A260/280 ratio of ~2.0).
-
Synthesize cDNA from an equal amount of RNA for all samples.
3. Candidate Housekeeping Gene Selection:
-
Select a panel of 5-8 candidate housekeeping genes with diverse functions (see FAQ Q3 for suggestions).
4. qPCR Analysis:
-
Perform qPCR for all candidate housekeeping genes on all cDNA samples.
-
Run each sample in triplicate to assess technical variability.
5. Data Analysis:
-
Use statistical algorithms such as geNorm or NormFinder to analyze the expression stability of the candidate genes.
-
geNorm calculates a gene expression stability measure (M value), where lower values indicate higher stability. It also determines the optimal number of reference genes for normalization.[21][22]
-
NormFinder calculates a stability value for each gene based on an estimation of both intra- and inter-group variation.[16][23]
-
-
Rank the genes from most stable to least stable.
-
Use the most stable gene, or the geometric mean of the top 2-3 most stable genes, for normalization of your target gene expression data.
Protocol 2: Validation of Loading Controls for Western Blotting
This protocol describes how to validate a loading control and introduces total protein normalization.
1. Sample Preparation:
-
Prepare protein lysates from cells treated with this compound and vehicle controls.
-
Determine the protein concentration of each lysate using a reliable method (e.g., BCA assay).
2. Western Blotting:
-
Load equal amounts of protein for each sample onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a membrane (PVDF or nitrocellulose).
3. Validation of a Housekeeping Protein:
-
Probe the membrane with an antibody against your chosen loading control (e.g., β-actin, α-tubulin).
-
Develop the blot and quantify the band intensities for each lane.
-
Analyze the data to determine if there are significant differences in the expression of the loading control between your experimental groups. If there are, this protein is not a suitable loading control.
4. Total Protein Normalization (TPN):
-
After transfer, and before antibody incubation, stain the membrane with a total protein stain like Ponceau S.
-
Image the stained membrane.
-
Quantify the total protein intensity for each lane using image analysis software.
-
Normalize the band intensity of your protein of interest to the total protein intensity of the corresponding lane.
Mandatory Visualizations
Caption: Igf2BP1 signaling pathway and the mechanism of its inhibition.
Caption: Experimental workflow for validating normalization controls.
Caption: Troubleshooting decision tree for normalization issues.
References
- 1. Expression of housekeeping genes varies depending on mevalonate pathway inhibition in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. azurebiosystems.com [azurebiosystems.com]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. biocompare.com [biocompare.com]
- 5. uniprot.org [uniprot.org]
- 6. researchgate.net [researchgate.net]
- 7. diseases.jensenlab.org [diseases.jensenlab.org]
- 8. The oncofetal RNA-binding protein IGF2BP1 is a druggable, post-transcriptional super-enhancer of E2F-driven gene expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 10. Molecular response to the non-lytic peptide bac7 (1–35) triggers disruption of Klebsiella pneumoniae biofilm | PLOS Pathogens [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. Housekeeping gene stability influences the quantification of osteogenic markers during stem cell differentiation to the osteogenic lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.biomol.com [resources.biomol.com]
- 14. How to Properly Normalize Your qPCR Data [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. Housekeeping gene expression is affected by antidepressant treatment in a mouse fibroblast cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Endogenous reference genes | Housekeeping genes [qiagen.com]
- 18. mdpi.com [mdpi.com]
- 19. Identification of stable normalization genes for quantitative real-time PCR in porcine articular cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 20. geNorm normalization of real-time PCR expression data [genorm.cmgg.be]
- 21. Identification and Validation of Housekeeping Genes for Gene Expression Analysis of Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Loading Controls for Western Blots [labome.com]
Technical Support Center: Minimizing Variability in Igf2BP1-IN-1 Experimental Replicates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the Igf2BP1 inhibitor, Igf2BP1-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known aliases?
A1: this compound is a small molecule inhibitor of the Insulin-like growth factor 2 mRNA-binding protein 1 (Igf2BP1). It is also known as compound A11.[1][2] Another researched inhibitor is known as '7773', which has an optimized version called AVJ16.[3][4][5][6] A further inhibitor that has been studied is BTYNB.[7][8][9][10][11]
Q2: What is the mechanism of action of Igf2BP1 inhibitors?
A2: Igf2BP1 is an RNA-binding protein that stabilizes specific mRNA transcripts, protecting them from degradation.[12][13][14] By binding to Igf2BP1, inhibitors like '7773' prevent it from associating with its target mRNAs, such as KRAS and MYC, leading to the destabilization and subsequent degradation of these transcripts.[3][15][16] This results in reduced levels of the corresponding oncoproteins and inhibition of downstream signaling pathways.[3][15][16] For instance, the inhibitor '7773' has been shown to interact with a hydrophobic surface at the boundary of the Igf2BP1 KH3 and KH4 domains, thereby inhibiting its binding to Kras RNA.[3][16]
Q3: In which cancer cell lines have Igf2BP1 inhibitors shown activity?
A3: Igf2BP1 inhibitors have demonstrated activity in a variety of cancer cell lines, including non-small cell lung cancer (A549, H1299), colorectal cancer (HCT116), and neuroblastoma (SK-N-AS, SK-N-BE(2), SK-N-DZ) cell lines.[1][2][9][10]
Q4: What are the common sources of experimental variability when using this compound?
A4: Common sources of variability include:
-
Compound Solubility and Stability: this compound, like many small molecules, may have limited aqueous solubility. Improper dissolution or storage can lead to inconsistent concentrations.
-
Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can alter cellular responses to the inhibitor.
-
Assay-Specific Parameters: Inconsistent incubation times, reagent concentrations, and detection methods can all contribute to variability.
-
Inherent Biological Variability: Stochastic gene expression and cell cycle differences within a cell population can lead to heterogeneous responses.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability/Proliferation Assays
Question: My dose-response curves for this compound in a cell proliferation assay (e.g., CCK-8, IncuCyte) are inconsistent between replicates. What could be the cause?
Answer:
-
Inconsistent Seeding Density: Ensure cells are evenly seeded across all wells. Use a calibrated multichannel pipette and mix the cell suspension thoroughly before and during plating.
-
Edge Effects: Wells on the periphery of a microplate are prone to evaporation, leading to altered media and compound concentrations. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.
-
Compound Precipitation: Visually inspect the media for any signs of compound precipitation after adding this compound. If precipitation is observed, consider preparing a fresh, lower concentration stock solution or using a different solvent system.
-
Incomplete Dissolution of Stock Solution: Ensure the DMSO stock of this compound is completely thawed and vortexed before diluting into the culture medium.
Issue 2: Inconsistent Results in Western Blotting for Downstream Targets
Question: I am not seeing a consistent decrease in the protein levels of Igf2BP1 targets (e.g., KRAS, MYC) after treating with this compound. Why might this be?
Answer:
-
Suboptimal Treatment Duration: The time required to observe a decrease in target protein levels can vary depending on the protein's half-life. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
-
Incorrect Inhibitor Concentration: Verify the concentration of your this compound stock solution. If possible, confirm its identity and purity using analytical methods. Perform a dose-response experiment to ensure you are using a concentration that effectively inhibits Igf2BP1 activity.
-
Poor Antibody Quality: Use a validated antibody specific for your target protein. Run appropriate controls, such as positive and negative cell lysates, to confirm antibody performance.
-
Loading Inconsistencies: Ensure equal protein loading across all lanes of your gel. Use a reliable housekeeping protein (e.g., GAPDH, β-actin) for normalization.
Issue 3: Variable mRNA Stability Assay Results
Question: My mRNA stability assay results using Actinomycin D are not showing a consistent decrease in the half-life of Igf2BP1 target transcripts after inhibitor treatment. What should I check?
Answer:
-
Actinomycin D Potency: Ensure the Actinomycin D solution is fresh and has been stored correctly, protected from light. The effectiveness of transcriptional inhibition can impact the accuracy of the calculated mRNA half-life.
-
Timing of Inhibitor Pre-treatment: The duration of pre-treatment with this compound before adding Actinomycin D is critical. A time-course experiment can help determine the optimal pre-incubation time to observe the maximal effect on mRNA stability.
-
RNA Integrity: Ensure high-quality, intact RNA is isolated from all time points. Check the RNA integrity number (RIN) using a Bioanalyzer or similar instrument.
-
Primer Efficiency in qPCR: Validate the efficiency of your qPCR primers for both the target and reference genes to ensure accurate quantification of mRNA levels.
Quantitative Data
Table 1: Potency of Igf2BP1 Inhibitors
| Inhibitor | Assay Type | Cell Line/Target | IC50 / Kd | Reference |
| This compound (A11) | Cell Proliferation | A549 | 9 nM | [1][2] |
| This compound (A11) | Cell Proliferation | HCT116 | 34 nM | [1][2] |
| This compound (A11) | Protein Binding | Igf2BP1 | 2.88 nM (Kd) | [1][2] |
| 7773 | RNA Binding | Igf2bp1-Kras 6 RNA | ~30 µM | [3][17] |
| AVJ16 | Wound Healing | H1299 | 0.7 µM | [6] |
| BTYNB | Cell Proliferation | SK-N-AS | ~10 µM | [9][10] |
| BTYNB | Cell Proliferation | SK-N-BE(2) | ~10 µM | [9][10] |
| BTYNB | Cell Proliferation | SK-N-DZ | ~20 µM | [9][10] |
| Cucurbitacin B (CuB) | Cell Proliferation (48h) | Huh7 | 1.7 µM | [18] |
| Cucurbitacin B (CuB) | Protein Binding | IGF2BP1 | 1.2 µM (Kd) | [18] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay using IncuCyte® Live-Cell Analysis System
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 2 x 10⁴ cells per well in a 96-well plate.[9]
-
Allow cells to adhere for 24 hours in a 37°C, 5% CO₂ incubator.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of this compound in complete culture medium.
-
Carefully remove the old medium from the wells and replace it with fresh medium containing the desired concentrations of the inhibitor or DMSO as a vehicle control.[9]
-
-
Image Acquisition:
-
Place the plate in the IncuCyte® system.
-
Acquire phase-contrast images every 2-4 hours for the duration of the experiment (e.g., 72-96 hours).
-
-
Data Analysis:
-
Use the IncuCyte® software to analyze cell confluence over time.
-
Normalize the confluence of treated wells to the vehicle control wells at each time point.
-
Plot the normalized confluence against time to generate proliferation curves.
-
Protocol 2: Western Blot Analysis of Igf2BP1 Target Proteins
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein (e.g., KRAS, MYC) and a housekeeping protein (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]
-
Quantify the band intensities using software like ImageJ and normalize the target protein levels to the housekeeping protein.
-
Protocol 3: mRNA Stability Assay using Actinomycin D
-
Cell Treatment:
-
Seed cells and allow them to adhere.
-
Treat the cells with either this compound or vehicle control for the desired pre-treatment time (e.g., 24 hours).
-
-
Transcription Inhibition:
-
Add Actinomycin D to the culture medium at a final concentration of 5 µg/mL to inhibit transcription.[19]
-
-
Time-Course RNA Isolation:
-
Harvest cells and isolate total RNA at various time points after Actinomycin D treatment (e.g., 0, 2, 4, 6, 8 hours).
-
-
Reverse Transcription and qPCR:
-
Synthesize cDNA from the isolated RNA.
-
Perform quantitative PCR (qPCR) using primers specific for the target mRNA and a stable reference gene (e.g., GAPDH).
-
-
Data Analysis:
-
Calculate the relative amount of the target mRNA at each time point, normalized to the reference gene and the 0-hour time point.
-
Plot the percentage of remaining mRNA versus time on a semi-logarithmic scale.
-
Determine the mRNA half-life (t₁/₂) by calculating the time it takes for the mRNA level to decrease by 50%.
-
Visualizations
Caption: Igf2BP1 signaling pathway and inhibitor action.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting decision tree for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Small molecule inhibitor of Igf2bp1 represses Kras and a pro-oncogenic phenotype in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. BTYNB, an inhibitor of RNA binding protein IGF2BP1 reduces proliferation and induces differentiation of leukemic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BTYNB, an inhibitor of RNA binding protein IGF2BP1 reduces proliferation and induces differentiation of leukemic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of the mRNA-Binding Protein IGF2BP1 Suppresses Proliferation and Sensitizes Neuroblastoma Cells to Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Inhibition of the mRNA-Binding Protein IGF2BP1 Suppresses Proliferation and Sensitizes Neuroblastoma Cells to Chemotherapeutic Agents [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Control of c-myc mRNA stability by IGF2BP1-associated cytoplasmic RNPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Elevated expression of the RNA-binding protein IGF2BP1 enhances the mRNA stability of INHBA to promote the invasion and migration of esophageal squamous cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Small molecule inhibitor of Igf2bp1 represses Kras and a pro-oncogenic phenotype in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Allosteric Regulation of IGF2BP1 as a Novel Strategy for the Activation of Tumor Immune Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. IGF2BP1, a Conserved Regulator of RNA Turnover in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Target Engagement of Igf2BP1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) has emerged as a critical post-transcriptional regulator in cancer progression, making it a compelling target for therapeutic intervention.[1][2] Small molecule inhibitors that disrupt the interaction between IGF2BP1 and its target mRNAs, such as KRAS and MYC, hold significant promise.[3][4] Validating that these inhibitors effectively engage IGF2BP1 within a cellular context is a crucial step in their development. This guide provides a comparative overview of currently characterized Igf2BP1 inhibitors and details key experimental protocols for validating their target engagement in cells.
Comparative Analysis of Igf2BP1 Inhibitors
Several small molecule inhibitors of Igf2BP1 have been identified and characterized. Below is a summary of their performance based on available experimental data. Please note that a compound specifically designated as "Igf2BP1-IN-1" was not found in the reviewed literature; this guide focuses on publicly disclosed inhibitors.
| Inhibitor | Method | Target | Cell Line | IC50 | Kd | Reference |
| 7773 | Fluorescence Polarization | Igf2bp1-Kras RNA binding | In vitro | ~30.45 µM | 17 µM (MST) | [3][5] |
| 393 | Fluorescence Polarization | Igf2bp1-Kras RNA binding | In vitro | 91.1 µM | ~120 µM (MST) | [3][5] |
| AVJ16 | Wound Healing Assay | IGF2BP1-mediated cell migration | H1299 | 0.7 µM | 1.4 µM (MST) | [6][7] |
| BTYNB | Cell Viability Assay | IGF2BP1 function | HL60 | 21.56 µM | Not Reported | |
| Cell Viability Assay | IGF2BP1 function | K562 | 6.76 µM | Not Reported | [8] | |
| CuB (Cucurbitacin B) | Anti-proliferative Assay | IGF2BP1 function | Huh7 | 4.1 µM (24h), 1.7 µM (48h), 1.0 µM (72h) | 1.2 µM (SPR) |
Experimental Protocols for Target Engagement Validation
Validating that a compound binds to its intended target within the complex environment of a cell is paramount. The following are detailed methodologies for key assays used to confirm Igf2BP1 target engagement.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.[9][10]
Principle: The binding of a small molecule inhibitor to its target protein can increase the protein's resistance to heat-induced denaturation. This change in thermal stability is detected by heating cell lysates or intact cells to a range of temperatures and quantifying the amount of soluble protein remaining.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., H1299, Huh7) and grow to 80-90% confluency.
-
Treat cells with the Igf2BP1 inhibitor at various concentrations or with a vehicle control (e.g., DMSO) for a predetermined time (e.g., 3 hours).
-
-
Heat Shock:
-
For intact cells, wash with PBS and resuspend in PBS containing the inhibitor or vehicle.
-
Aliquot cell suspensions into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40°C to 65°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Collect the supernatant and determine the protein concentration.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for IGF2BP1 and a suitable secondary antibody.
-
Visualize the protein bands using an appropriate detection method (e.g., chemiluminescence).
-
Quantify the band intensities to determine the amount of soluble IGF2BP1 at each temperature.
-
-
Data Analysis:
-
Plot the percentage of soluble IGF2BP1 against the temperature for both inhibitor-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
RNA Immunoprecipitation followed by qPCR (RIP-qPCR)
RIP-qPCR is used to determine whether an Igf2BP1 inhibitor can disrupt the interaction between IGF2BP1 and its target mRNAs in cells.[11][12]
Principle: This assay involves immunoprecipitating the protein of interest (IGF2BP1) from cell lysates and then quantifying the co-precipitated RNA molecules. A successful inhibitor will reduce the amount of target mRNA pulled down with IGF2BP1.
Detailed Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with the Igf2BP1 inhibitor or vehicle control.
-
Lyse the cells in a polysome lysis buffer to preserve RNA-protein interactions.
-
Clear the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate with protein A/G beads.
-
Incubate a portion of the lysate with an antibody against IGF2BP1 or a control IgG overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein-RNA complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
RNA Extraction and Reverse Transcription:
-
Elute the RNA from the beads and extract it using a suitable method (e.g., Trizol).
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for a known IGF2BP1 target mRNA (e.g., KRAS, MYC) and a non-target control mRNA.
-
Analyze the qPCR data to determine the relative enrichment of the target mRNA in the IGF2BP1 immunoprecipitation compared to the IgG control.
-
-
Data Analysis:
-
Compare the enrichment of the target mRNA in inhibitor-treated samples versus vehicle-treated samples. A significant reduction in enrichment in the presence of the inhibitor demonstrates target engagement and disruption of the IGF2BP1-RNA interaction.[1]
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method to quantify compound binding to a target protein.[13][14]
Principle: This technology is based on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer that binds to the same protein. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.
Detailed Protocol:
-
Cell Preparation:
-
Transfect cells (e.g., HEK293) with a vector expressing an IGF2BP1-NanoLuc® fusion protein.
-
Plate the transfected cells in a suitable assay plate.
-
-
Assay Execution:
-
Add the fluorescent tracer to the cells at a concentration at or below its Kd.
-
Add the test compound (Igf2BP1 inhibitor) at various concentrations.
-
Add the NanoLuc® substrate to initiate the luminescent reaction.
-
-
Signal Detection:
-
Measure the luminescence signal at two wavelengths (one for the donor, NanoLuc®, and one for the acceptor, the fluorescent tracer) using a plate reader capable of detecting BRET.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the concentration of the test compound to generate a dose-response curve.
-
Determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the tracer from the target protein.
-
Visualizing Pathways and Workflows
Diagrams illustrating the underlying biological pathways and experimental procedures can aid in understanding the context and execution of these validation assays.
References
- 1. researchgate.net [researchgate.net]
- 2. IGF2BP1 - Wikipedia [en.wikipedia.org]
- 3. Small molecule inhibitor of Igf2bp1 represses Kras and a pro-oncogenic phenotype in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. BTYNB, an inhibitor of RNA binding protein IGF2BP1 reduces proliferation and induces differentiation of leukemic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]
- 11. Protocol for identification and validation of IGF2BP1 target genes in pluripotent human embryonic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 14. promegaconnections.com [promegaconnections.com]
Unveiling the Specificity of Igf2BP1-IN-1: A Comparative Analysis Against Igf2BP2/3
For researchers in oncology and drug discovery, the selective targeting of individual protein paralogs presents a significant challenge. This guide provides a comparative analysis of the small molecule inhibitor Igf2BP1-IN-1, focusing on its specificity for Insulin-like growth factor 2 mRNA-binding protein 1 (Igf2BP1) over its closely related paralogs, Igf2BP2 and Igf2BP3.
The Igf2BP family of RNA-binding proteins, comprising Igf2BP1, Igf2BP2, and Igf2BP3, are key post-transcriptional regulators of gene expression implicated in various cancers. Their high degree of sequence and structural similarity makes the development of paralog-specific inhibitors a formidable task. This compound, also identified as Compound A11, has emerged as a potent inhibitor of Igf2BP1. This guide synthesizes the available data to evaluate its selectivity profile.
Quantitative Analysis of Binding Affinity
Data from commercially available sources indicate that this compound binds to the Igf2BP1 protein with a high affinity, demonstrating a dissociation constant (Kd) of 2.88 nM[1]. However, a comprehensive search of the scientific literature and public databases did not yield quantitative binding or inhibitory data (Kd or IC50 values) for this compound against Igf2BP2 and Igf2BP3. This critical information is necessary for a definitive assessment of its specificity.
In contrast, studies on other Igf2BP1 inhibitors highlight the importance of such comparative data. For instance, the small molecule inhibitor AVJ16, a derivative of the initial hit compound "7773," was shown to be highly specific for Igf2BP1 and did not exhibit binding to Igf2BP2 or Igf2BP3 in vitro. This underscores the feasibility and significance of achieving paralog-specific inhibition.
Table 1: Binding Affinity of this compound for Igf2BP1
| Compound | Target | Binding Affinity (Kd) |
| This compound | Igf2BP1 | 2.88 nM[1] |
| This compound | Igf2BP2 | Data not available |
| This compound | Igf2BP3 | Data not available |
Signaling Pathway and Mechanism of Action
Igf2BP1 functions by binding to specific mRNA transcripts, thereby regulating their stability, translation, and localization. This post-transcriptional regulation affects a number of pro-oncogenic pathways. This compound is understood to exert its effects by inhibiting the downstream signaling cascades mediated by Igf2BP1.
Caption: Simplified signaling pathway of Igf2BP1 and the inhibitory action of this compound.
Experimental Methodologies
The determination of inhibitor specificity is crucial for its development as a therapeutic agent. Biochemical and biophysical assays are central to this evaluation.
In Vitro Binding Assays
A common method to determine the binding affinity of a small molecule inhibitor to its protein target is through techniques like Surface Plasmon Resonance (SPR) or MicroScale Thermophoresis (MST). These assays allow for the direct measurement of the dissociation constant (Kd), providing a quantitative measure of binding strength.
Experimental Workflow for Specificity Determination:
Caption: Workflow for determining the specificity of this compound against Igf2BP paralogs.
A detailed protocol for such a binding assay would involve:
-
Protein Expression and Purification: Expression of full-length recombinant Igf2BP1, Igf2BP2, and Igf2BP3 proteins in a suitable system (e.g., E. coli or insect cells) followed by purification using affinity and size-exclusion chromatography.
-
Immobilization of Protein (for SPR): Covalent immobilization of the purified Igf2BP proteins onto a sensor chip.
-
Binding Measurement: Flowing a series of concentrations of this compound over the sensor chip and measuring the change in refractive index to determine association and dissociation rates.
-
Data Analysis: Fitting the binding data to a suitable model to calculate the dissociation constant (Kd).
Conclusion and Future Directions
While this compound demonstrates high-affinity binding to its primary target, Igf2BP1, the absence of publicly available, direct comparative data on its interaction with Igf2BP2 and Igf2BP3 represents a significant knowledge gap. To establish the true specificity of this inhibitor, head-to-head in vitro binding or enzymatic assays are essential. The experimental workflow outlined above provides a clear path for researchers to perform such a comparative analysis. The high degree of homology between the Igf2BP paralogs suggests that achieving absolute specificity may be challenging, and off-target effects on Igf2BP2 and/or Igf2BP3 remain a possibility that warrants rigorous investigation. Future studies should focus on generating and publishing this crucial selectivity data to fully validate this compound as a specific chemical probe for studying the biological functions of Igf2BP1 and as a potential therapeutic candidate.
References
Cross-Validation of Igf2BP1-IN-1 Results with siRNA Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for studying the function of the oncofetal RNA-binding protein IGF2BP1: the small molecule inhibitor Igf2BP1-IN-1 (also reported as BTYNB and compound '7773') and siRNA-mediated knockdown. A critical aspect of validating the specificity and on-target effects of a small molecule inhibitor is to cross-validate its phenotypic and molecular results with a genetic method, such as siRNA knockdown.[1] This guide synthesizes available experimental data to objectively compare the outcomes of these two approaches, offering researchers a valuable resource for interpreting their findings and designing future experiments.
Data Presentation: Quantitative Comparison of this compound and siRNA Knockdown
The following tables summarize the quantitative effects of Igf2BP1 inhibition by the small molecule inhibitor and siRNA knockdown on various cellular and molecular parameters as reported in the literature.
| Table 1: Effect on IGF2BP1 Target mRNA and Protein Levels | ||
| Target | This compound (7773/BTYNB) | siRNA Knockdown |
| KRAS mRNA | Reduced levels observed.[2] | Downregulation of KRAS has been associated with IGF2BP1 inhibition.[2] |
| MYC mRNA | Reduced expression.[3] | Significantly decreased c-MYC mRNA and protein levels.[4][5] |
| SRF mRNA | Not explicitly stated, but downstream effects are inhibited. | Significantly decreased SRF mRNA and protein abundance.[5][6] |
| E2F1 mRNA | BTYNB interferes with E2F-driven gene expression.[3] | Downregulation of E2F-driven transcripts.[7] |
| INHBA mRNA | BTYNB treatment leads to reduced INHBA mRNA. | Knockdown of IGF2BP1 results in decreased INHBA mRNA stability. |
| AURKA, HDLBP, YWHAZ mRNAs | Not explicitly stated. | Consistent downregulation upon IGF2BP1 knockdown. |
| Table 2: Phenotypic Effects on Cancer Cells | ||
| Phenotype | This compound (7773/BTYNB) | siRNA Knockdown |
| Cell Proliferation | Inhibits cell proliferation.[2] | Reduces proliferation and viability of cancer cells.[3] |
| Cell Migration/Invasion | Inhibits wound healing.[2] | Substantially represses migration and invasion.[8] |
| Colony Formation (Soft Agar) | Inhibits growth in soft agar.[2] | Not explicitly stated, but consistent with reduced tumorigenicity. |
| Tumor Growth (in vivo) | BTYNB interferes with tumor growth in experimental mouse models.[3] | Down-regulation of IGF2BP1 severely inhibits metastasis in mouse models.[2] |
| G1/S Cell Cycle Transition | BTYNB interferes with E2F-driven gene expression, which controls G1/S transition.[3] | Promotes G1/S cell cycle transition.[3][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and comparison.
Protocol 1: siRNA-Mediated Knockdown of IGF2BP1
This protocol is a synthesis of methods described in the literature.[7]
-
Cell Culture: Plate cancer cell lines [e.g., PANC-1, A-549, Hep-G2] at a density to reach 30-50% confluency at the time of transfection.
-
siRNA Preparation: Use a pool of at least three target-specific siRNAs against IGF2BP1 to minimize off-target effects. A non-targeting control siRNA should be used as a negative control. The final concentration of the siRNA pool is typically 15-25 nM.
-
Transfection:
-
Dilute the siRNA pool in a suitable serum-free medium.
-
Separately, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
Add the siRNA-lipid complex to the cells.
-
-
Incubation: Incubate the cells for 48-96 hours post-transfection before downstream analysis. The optimal time will depend on the cell line and the specific assay.
-
Validation of Knockdown: Assess the knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western Blot) levels.
Protocol 2: Treatment with this compound (BTYNB/7773)
This protocol is based on the application of the small molecule inhibitor as described in published studies.[2][3]
-
Cell Culture: Plate cells as described in the siRNA protocol.
-
Inhibitor Preparation: Dissolve this compound in a suitable solvent, such as DMSO, to create a stock solution. Further dilute the inhibitor in cell culture medium to the desired final concentration. A vehicle control (e.g., DMSO) should be run in parallel.
-
Treatment: Replace the culture medium with the medium containing the inhibitor or vehicle control.
-
Incubation: The incubation time will vary depending on the experiment and can range from a few hours to several days.
-
Downstream Analysis: Perform relevant assays to assess the effect of the inhibitor on cellular phenotypes and molecular targets. These may include cell viability assays, migration assays, qRT-PCR, and Western blotting.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving IGF2BP1 and a comparative workflow for validating the small molecule inhibitor with siRNA knockdown.
Caption: IGF2BP1 Signaling Pathway.
Caption: Cross-Validation Workflow.
Discussion and Conclusion
The available data strongly suggest that the effects of the small molecule inhibitor this compound (BTYNB/7773) are consistent with those observed following siRNA-mediated knockdown of IGF2BP1. Both approaches lead to a reduction in the expression of key oncogenic target genes such as MYC and KRAS, and consequently, a decrease in cancer cell proliferation, migration, and in vivo tumor growth.[2][3] The concordance of these results provides a robust cross-validation, indicating that the phenotypic effects of this compound are indeed due to its on-target inhibition of IGF2BP1 function.
It is important to note that while siRNA knockdown effectively reduces the total cellular level of the IGF2BP1 protein, a small molecule inhibitor acts by disrupting the interaction of IGF2BP1 with its target RNAs.[2] This mechanistic difference is a key consideration in experimental design and interpretation. For instance, a small molecule inhibitor may offer more acute temporal control over protein function compared to the more prolonged, but potentially incomplete, depletion achieved with siRNA.
References
- 1. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. IGF2BP1 promotes SRF-dependent transcription in cancer in a m6A- and miRNA-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. The oncofetal RNA-binding protein IGF2BP1 is a druggable, post-transcriptional super-enhancer of E2F-driven gene expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elevated expression of the RNA-binding protein IGF2BP1 enhances the mRNA stability of INHBA to promote the invasion and migration of esophageal squamous cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the In Vivo Potency of IGF2BP1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) has emerged as a critical regulator in cancer progression, making it a compelling target for novel therapeutic interventions. A growing number of small molecule inhibitors targeting IGF2BP1 are under investigation. This guide provides a comparative analysis of the in vivo potency of Igf2BP1-IN-1's optimized derivative, AVJ16, against other notable compounds, Cucurbitacin B (CuB) and BTYNB, based on available preclinical data.
In Vivo Efficacy and Potency Comparison
The following table summarizes the key in vivo performance indicators for the selected IGF2BP1 inhibitors. It is important to note that direct comparative studies are limited, and the available data comes from different cancer models.
| Compound | Cancer Model | Dosage and Administration | Key In Vivo Efficacy Findings | Reference |
| AVJ16 | Syngeneic Lung Adenocarcinoma (LUAD) Xenografts in mice | 100 mg/kg, intraperitoneal (IP) injection every two days for 3 weeks | Prevents tumor growth.[1] | [1] |
| Cucurbitacin B (CuB) | Hepatocellular Carcinoma (H22-derived) Xenografts in BALB/c mice | 1 or 5 mg/kg, daily intraperitoneal (IP) injection for 14 days | Substantially reduced tumor volume and weight with no obvious change in body or organ weight. | |
| BTYNB | Not Applicable | No in vivo data available from the conducted search. | Primarily evaluated in in vitro studies on leukemia and neuroblastoma cell lines.[2][3][4][5] | [2][3][4][5] |
Note: The absence of in vivo data for BTYNB in the reviewed literature prevents a direct comparison of its in vivo potency against AVJ16 and Cucurbitacin B.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of the experimental protocols employed in the in vivo assessment of AVJ16 and Cucurbitacin B.
In Vivo Xenograft Model for AVJ16 in Lung Adenocarcinoma
This protocol outlines the general steps for evaluating the in vivo efficacy of AVJ16 in a lung cancer xenograft model.[6][7][8][9][10][11]
1. Cell Culture and Animal Model:
- Cell Line: Murine lung adenocarcinoma (LKR-M-Fl) cells expressing IGF2BP1.
- Animal Model: Syngeneic mouse model (specific strain not detailed in the search results). Animals are typically 6-8 weeks old at the start of the experiment.
2. Tumor Implantation:
- LKR-M-Fl cells are harvested during their logarithmic growth phase.
- A suspension of 1 x 10^6 cells in 100 µL of a suitable medium (e.g., PBS or DMEM) is prepared.
- The cell suspension is subcutaneously injected into the flank of each mouse.
3. Treatment Regimen:
- Tumor growth is monitored, and when tumors reach a palpable size, mice are randomized into treatment and control groups.
- Treatment Group: Receives intraperitoneal (IP) injections of AVJ16 at a dose of 100 mg/kg every two days for three weeks.[1]
- Control Group: Receives IP injections of a vehicle control solution following the same schedule.
4. Efficacy and Toxicity Assessment:
- Tumor Growth: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width²)/2 is commonly used to calculate tumor volume.
- Toxicity Monitoring: Animal body weight is recorded regularly as a general indicator of toxicity. Any signs of distress or adverse effects are also monitored.
- Endpoint: The study is typically concluded when tumors in the control group reach a predetermined size, or after the completion of the treatment period.
In Vivo Xenograft Model for Cucurbitacin B in Hepatocellular Carcinoma
This protocol describes the general procedure for assessing the in vivo anti-tumor activity of Cucurbitacin B in a hepatocellular carcinoma model.
1. Cell Culture and Animal Model:
- Cell Line: H22 hepatocellular carcinoma cells.
- Animal Model: BALB/c mice.
2. Tumor Implantation:
- H22 cells are propagated in vivo or in vitro.
- A suspension of tumor cells is subcutaneously injected into the flank of each mouse.
3. Treatment Regimen:
- Once tumors are established, mice are randomized into treatment and control groups.
- Treatment Groups: Receive daily intraperitoneal (IP) injections of Cucurbitacin B at doses of 1 mg/kg or 5 mg/kg for 14 days.
- Control Group: Receives daily IP injections of the vehicle.
4. Efficacy and Toxicity Assessment:
- Tumor Growth: Tumor volume and weight are measured at the end of the study.
- Toxicity Monitoring: Body weight and the weight of major organs are recorded to assess toxicity.
Signaling Pathways and Mechanisms of Action
The efficacy of these inhibitors is rooted in their ability to disrupt the oncogenic functions of IGF2BP1. The following diagrams illustrate the key signaling pathways modulated by IGF2BP1 and its inhibitors.
Caption: IGF2BP1 is a key downstream effector of oncogenic signaling pathways.
Caption: Mechanism of action for small molecule inhibitors targeting IGF2BP1.
Caption: General workflow for in vivo efficacy assessment of IGF2BP1 inhibitors.
Conclusion
The available preclinical data highlights the potential of targeting IGF2BP1 as a viable anti-cancer strategy. AVJ16 and Cucurbitacin B have both demonstrated promising in vivo activity in lung and liver cancer models, respectively. While AVJ16 is a more direct evolution of the this compound developmental path, Cucurbitacin B represents a natural product with potent IGF2BP1 inhibitory effects. The lack of in vivo data for BTYNB underscores the need for further studies to ascertain its therapeutic potential in a preclinical setting. Future research should focus on direct, head-to-head comparative studies, comprehensive pharmacokinetic and toxicity profiling, and evaluation in a broader range of cancer models to better delineate the clinical promise of these IGF2BP1 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. A Novel IMP1 Inhibitor, BTYNB, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BTYNB, an inhibitor of RNA binding protein IGF2BP1 reduces proliferation and induces differentiation of leukemic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BTYNB, an inhibitor of RNA binding protein IGF2BP1 reduces proliferation and induces differentiation of leukemic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel IMP1 Inhibitor, BTYNB, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AVJ16 inhibits lung carcinoma by targeting IGF2BP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. pure.psu.edu [pure.psu.edu]
- 9. In Vivo Toxicity Study - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. news-medical.net [news-medical.net]
- 11. afhu.org [afhu.org]
Unveiling the Cellular Impact of Igf2BP1 Inhibition: A Comparative Guide to Phenotypic Screening
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of commercially available and late-stage research inhibitors targeting the Insulin-like Growth Factor 2 mRNA-binding protein 1 (Igf2BP1). We present supporting experimental data from phenotypic screens, detail the methodologies of key experiments, and visualize complex biological processes to aid in the selection of the most suitable compounds for your research needs.
Igf2BP1 is an oncofetal RNA-binding protein that has emerged as a critical regulator of tumor progression. Its overexpression in numerous cancers is associated with poor prognosis, making it an attractive target for therapeutic intervention. Phenotypic screening offers a powerful approach to assess the functional consequences of Igf2BP1 inhibition in a cellular context, providing valuable insights into a compound's potential efficacy.
Comparative Analysis of Igf2BP1 Inhibitor Efficacy
The following tables summarize the quantitative data on the biochemical and cellular effects of various small molecule inhibitors targeting Igf2BP1. These compounds have been identified through high-throughput screening and subsequent optimization, demonstrating a range of potencies and phenotypic consequences.
Biochemical Potency of Igf2BP1 Inhibitors
This table outlines the direct binding affinity (Kd) and the concentration required to inhibit 50% of Igf2BP1's RNA-binding activity (IC50) for several key inhibitors. This data is crucial for understanding the direct interaction of the compound with its target.
| Inhibitor | Target RNA Fragment | Assay Type | IC50 (µM) | Binding Affinity (Kd) (µM) | Reference |
| 7773 | Kras 6 RNA | Fluorescence Polarization (FP) | 30.45 | 17 | [1][2] |
| 393 | Kras 6 RNA | Fluorescence Polarization (FP) | 91.1 | ~120 | [1] |
| AVJ16 | Not Reported | Not Reported | Not Reported | 1.4 | [2] |
| Cucurbitacin B | Not Reported | Not Reported | Not Reported | 0.0668 | [3] |
| A11 | Not Reported | Not Reported | Not Reported | 0.00288 | [4] |
Phenotypic Effects of Igf2BP1 Inhibitors on Cancer Cell Lines
This table presents the half-maximal inhibitory concentration (IC50) of various Igf2BP1 inhibitors on key cancerous phenotypes, such as cell proliferation and migration. These values provide a direct measure of the compounds' functional effects in a cellular environment.
| Inhibitor | Cell Line | Phenotypic Assay | IC50 (µM) | Reference |
| 7773 | H1299 (Lung Cancer) | Wound Healing | 10 | [2] |
| AVJ16 | H1299 (Lung Cancer) | Wound Healing | 0.7 | [2] |
| BTYNB | SK-N-AS (Neuroblastoma) | Cell Proliferation | 10 | [5] |
| BTYNB | SK-N-BE(2) (Neuroblastoma) | Cell Proliferation | 10 | [5] |
| BTYNB | SK-N-DZ (Neuroblastoma) | Cell Proliferation | 20 | [5] |
| Cucurbitacin B | Huh7 (Liver Cancer) | Cell Proliferation (48h) | 3.1 | [6] |
| Cucurbitacin B | SCC9 (Tongue Cancer) | Cell Viability | 0.05 (Effective Dose) | [7] |
| A11 | A549 (Lung Cancer) | Cell Proliferation | 0.009 | [4][8] |
Key Experimental Protocols in Detail
Reproducibility and standardization are paramount in research. Here, we provide detailed methodologies for two key phenotypic assays commonly used to assess the efficacy of Igf2BP1 inhibitors.
Wound Healing (Scratch) Assay
The wound healing assay is a straightforward and widely used method to study cell migration in vitro.[9]
Protocol:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.[10]
-
Creating the "Wound": Once the cells reach confluence, use a sterile p200 pipette tip to create a straight scratch across the center of the monolayer.[10][11]
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove any detached cells and debris.[10]
-
Inhibitor Treatment: Add fresh culture medium containing the Igf2BP1 inhibitor at the desired concentration. Include a vehicle control (e.g., DMSO).
-
Image Acquisition: Immediately after creating the scratch (time 0) and at subsequent time points (e.g., 6, 12, 24 hours), capture images of the wound using a phase-contrast microscope.[11] It is crucial to image the same field of view at each time point.[10]
-
Data Analysis: The rate of wound closure is quantified by measuring the area or the width of the scratch at each time point using image analysis software such as ImageJ.[9] The percentage of wound closure can be calculated to compare the migratory capacity of cells under different treatment conditions.[9]
Soft Agar (B569324) Colony Formation Assay
This assay is the gold standard for determining the anchorage-independent growth of cells, a hallmark of carcinogenesis.[12]
Protocol:
-
Preparation of Agar Layers:
-
Cell Suspension: Trypsinize and resuspend the cells to be tested in the top agar solution at a specific density (e.g., 5,000 cells per well).[14]
-
Inhibitor Inclusion: The Igf2BP1 inhibitor can be mixed into the top agar layer along with the cells.
-
Plating: Carefully layer the cell-containing top agar onto the solidified base agar layer.[15]
-
Incubation: Incubate the plates at 37°C in a humidified incubator for 2-4 weeks.[12][15]
-
Colony Visualization and Quantification: After the incubation period, colonies can be visualized and counted. Staining with a solution like crystal violet can aid in visualization.[13][14] The number and size of colonies are indicative of the transforming potential of the cells and the efficacy of the inhibitor.
Visualizing the Molecular Landscape
To better understand the mechanisms underlying the observed phenotypes, we provide diagrams of the Igf2BP1 signaling pathway and a typical experimental workflow for inhibitor screening.
References
- 1. Small molecule inhibitor of Igf2bp1 represses Kras and a pro-oncogenic phenotype in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Cucurbitacin B | IGF2BP1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inhibition of the mRNA-Binding Protein IGF2BP1 Suppresses Proliferation and Sensitizes Neuroblastoma Cells to Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric Regulation of IGF2BP1 as a Novel Strategy for the Activation of Tumor Immune Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cucurbitacin B Inhibits Cell Proliferation by Regulating X-Inactive Specific Transcript Expression in Tongue Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Triazolyl Derivatives of Cucurbitacin B Targeting IGF2BP1 against Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Wound healing assay | Abcam [abcam.com]
- 10. med.virginia.edu [med.virginia.edu]
- 11. Insulin-like growth factor 2 mRNA binding protein 2 regulates proliferation, migration, and angiogenesis of keratinocytes by modulating heparanase stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. artscimedia.case.edu [artscimedia.case.edu]
- 13. lab.moffitt.org [lab.moffitt.org]
- 14. SOFT AGAR ASSAY FOR COLONY FORMATION [www2.lbl.gov]
- 15. Soft Agar Colony Formation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Safety Operating Guide
Proper Disposal of Igf2BP1-IN-1: A Guide for Laboratory Professionals
For Immediate Reference: Treat Igf2BP1-IN-1 as a hazardous chemical waste. Do not dispose of down the drain or in regular trash. All waste materials, including empty containers, must be collected and disposed of through your institution's Environmental Health and Safety (EHS) department.
This document provides essential guidance on the proper disposal procedures for this compound, a potent small-molecule inhibitor of the IGF2BP1 protein. Adherence to these procedures is critical to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain regulatory compliance. These guidelines are intended for researchers, scientists, and drug development professionals.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following procedures are based on best practices for the handling and disposal of novel, biologically active small-molecule inhibitors. Always consult your institution's specific EHS guidelines and any manufacturer-provided safety information.
Core Disposal Principles
The overriding principle for the disposal of this compound is that it must be treated as hazardous chemical waste from the point of generation to its final disposal. This includes the pure compound, solutions containing the inhibitor, and all contaminated labware.
Personal Protective Equipment (PPE)
When handling this compound for any purpose, including disposal, the following minimum PPE is required:
| PPE Category | Specification |
| Eye Protection | Safety glasses with side shields or safety goggles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | A standard laboratory coat. |
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Liquid Waste:
-
All solutions containing this compound (e.g., unused stock solutions, experimental media) must be collected in a designated hazardous waste container.
-
The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, leak-proof lid.
-
The container should be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and solvent.
-
-
Solid Waste:
-
All labware and consumables contaminated with this compound (e.g., pipette tips, microfuge tubes, gloves, bench paper) must be collected in a separate, clearly labeled hazardous waste container.
-
This container should be a sealable bag or a puncture-resistant container for sharps.
-
-
Empty Containers:
-
The original vial or container of this compound, even when "empty," will contain residue and must be disposed of as hazardous waste.
-
Triple-rinse the empty container with a suitable solvent (e.g., the solvent used to dissolve the compound). The rinsate must be collected and disposed of as liquid hazardous waste.
-
After rinsing, deface the original label and dispose of the container in the solid hazardous waste stream.
-
2. Waste Storage:
-
Store all hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from general laboratory traffic.
-
Do not mix this compound waste with other incompatible waste streams.
3. Final Disposal:
-
Once the waste container is full or ready for disposal, follow your institution's specific procedures for requesting a chemical waste pickup.
-
Do not attempt to treat or neutralize the chemical waste unless you are following a specifically approved and validated protocol from your EHS department.
Experimental Protocol Reference: Waste Handling in a Cell-Based Assay
The following provides a practical example of waste management during a typical cell-based experiment involving this compound:
-
Preparation of Stock Solution:
-
Weigh the solid this compound in a chemical fume hood.
-
Dissolve in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Any contaminated weighing paper or spatulas should be disposed of in the solid hazardous waste.
-
-
Preparation of Working Solutions:
-
Dilute the stock solution in cell culture media to the desired final concentrations.
-
All pipette tips used in this process are considered contaminated and must be disposed of in the solid hazardous waste.
-
-
Cell Treatment and Incubation:
-
After treating cells with this compound, the used cell culture media containing the inhibitor must be aspirated and collected as liquid hazardous waste.
-
-
Post-Experiment Cleanup:
-
All culture plates, flasks, and any other materials that came into contact with this compound are to be disposed of as solid hazardous waste.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.
Caption: Logical workflow for the safe disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
